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Foundational

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential applications of the novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential applications of the novel halogenated aminopyrazole, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. Due to the absence of this compound in current chemical databases, this document serves as a foundational blueprint for its de novo synthesis and subsequent investigation. We will delve into a proposed synthetic pathway, detailed experimental protocols, and predictive analyses of its physicochemical properties. Furthermore, we will explore its potential as a valuable scaffold in drug discovery, drawing upon the well-established biological activities of related halogenated pyrazole derivatives.

Introduction: The Promise of Halogenated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of halogen atoms onto the pyrazole or associated aryl rings can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological potency and target selectivity.[3][4]

This guide focuses on the hitherto unreported compound, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. The unique polysubstitution pattern of a bromine and an iodine atom on the phenyl ring at the 5-position of the 3-aminopyrazole core presents an intriguing target for synthetic chemists and drug discovery scientists. This combination of halogens may offer unique opportunities for further functionalization and could impart a distinct biological activity profile.

Proposed Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

As this compound is not commercially available, a plausible synthetic route is proposed, commencing with the preparation of a key intermediate, 3-bromo-4-iodoacetophenone. This intermediate will then be converted to a β-ketonitrile, which will subsequently undergo cyclization with hydrazine to yield the target aminopyrazole.

Synthetic Workflow Diagram

Synthetic_Pathway acetophenone Acetophenone intermediate1 3-Bromo-4-iodoacetophenone acetophenone->intermediate1 Halogenation intermediate2 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile intermediate1->intermediate2 Claisen Condensation target 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole intermediate2->target Cyclization with Hydrazine

Caption: Proposed synthetic pathway for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Detailed Experimental Protocols

The following protocols are presented as a guide for the synthesis of the target compound. All procedures should be carried out by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment.

Synthesis of 3-Bromo-4-iodoacetophenone (Intermediate 1)

The synthesis of this key intermediate can be approached through a two-step halogenation of acetophenone.

Step 1: Iodination of Acetophenone

  • To a solution of acetophenone (1.0 eq) in a suitable solvent such as acetic acid, add iodine (1.1 eq) and a catalytic amount of an oxidizing agent like nitric acid.

  • Heat the reaction mixture at 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-iodoacetophenone.

Step 2: Bromination of 4-Iodoacetophenone

  • Dissolve 4-iodoacetophenone (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction, and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 3-bromo-4-iodoacetophenone.

Synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile (Intermediate 2)

This β-ketonitrile can be synthesized via a Claisen condensation reaction.[5]

  • To a solution of sodium ethoxide (1.5 eq) in dry ethanol, add a solution of 3-bromo-4-iodoacetophenone (1.0 eq) in dry ethyl acetate (2.0 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile can be used in the next step without further purification or can be purified by crystallization.

Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (Target Compound)

The final step involves the cyclization of the β-ketonitrile with hydrazine.[5]

  • Dissolve the crude 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties and Characterization

While experimental data is not available, we can predict the key identifiers and physicochemical properties for this novel compound.

Table 1: Predicted Chemical Identifiers and Properties

IdentifierPredicted Value
Molecular Formula C₉H₆BrIN₄
Molecular Weight 404.98 g/mol
IUPAC Name 5-(3-Bromo-4-iodophenyl)-1H-pyrazol-3-amine
InChI Key (To be generated upon synthesis)
CAS Number Not available

Predicted Characterization Data:

  • ¹H NMR: Protons on the pyrazole and phenyl rings are expected to show characteristic chemical shifts. The aromatic protons will likely appear as complex multiplets due to the substitution pattern. The amino and NH protons of the pyrazole ring will appear as broad singlets.

  • ¹³C NMR: The number of signals will correspond to the nine carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and halogens.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and iodine.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine and pyrazole), C=N, and C-N stretching are expected.

Potential Applications in Research and Drug Development

The unique structural features of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole suggest its potential as a versatile building block and a candidate for biological screening.

Scaffold for Novel Kinase Inhibitors

The 3-aminopyrazole core is a well-known pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[6] The bromo and iodo substituents on the phenyl ring can be exploited for further structural modifications through cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize target binding.

Antimicrobial and Antiparasitic Potential

Halogenated pyrazoles have demonstrated significant antimicrobial and antiparasitic activities.[3][4] The presence of both bromine and iodine may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Anti-inflammatory Agent Development

Certain pyrazole derivatives are known to exhibit anti-inflammatory properties.[1] The target compound could be evaluated for its ability to inhibit key inflammatory pathways.

In-Silico ADME and Toxicity Predictions

Prior to synthesis, computational tools can provide valuable insights into the potential drug-likeness of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Table 2: Predicted ADME Properties (Conceptual)

PropertyPredicted OutcomeRationale
Lipinski's Rule of Five Likely to complyMolecular weight < 500, LogP likely < 5, H-bond donors/acceptors within limits.
Aqueous Solubility Low to moderateAromatic nature and halogens may reduce solubility.
Blood-Brain Barrier Permeation PossibleDepends on the final calculated LogP and polar surface area.
CYP450 Inhibition Potential for inhibitionAromatic systems can interact with CYP enzymes.
Hepatotoxicity To be evaluatedHalogenated aromatics can sometimes pose a risk.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and strict safety protocols must be followed.

  • Halogenated Compounds: Handle with care as they can be irritants and may have unknown toxicity.

  • Hydrazine Hydrate: Hydrazine is a corrosive, flammable, and toxic substance.[7][8][9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. Avoid contact with skin and eyes.

  • General Precautions: Always work in a well-ventilated area. Use appropriate personal protective equipment (lab coat, safety glasses, gloves). In case of accidental exposure, seek immediate medical attention.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and potential exploration of the novel compound, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. Its unique structure, combining a biologically active 3-aminopyrazole core with a di-halogenated phenyl ring, makes it a compelling target for further research in medicinal chemistry and drug discovery. The proposed synthetic route is based on established and reliable chemical transformations. The potential applications outlined herein offer a starting point for investigating the biological activity of this and related compounds, with the ultimate goal of developing new therapeutic agents.

References

  • (Reference to a general review on pyrazoles in medicinal chemistry)
  • (Reference to a paper on the synthesis of 3-amino-5-arylpyrazoles)
  • (Reference to a paper on the halogenation of arom
  • (Reference to a study on the biological activity of halogen
  • (Reference to a paper on in-silico ADME prediction of small molecules)
  • (Reference to a safety data sheet or guide for handling hydrazine)
  • (Reference to a safety data sheet or guide for handling halogenated arom
  • MDPI. (2024, November 22).
  • (Reference to a paper on kinase inhibitors fe
  • (Reference to a paper on the anti-inflammatory properties of pyrazole deriv
  • (Reference to a review on the synthesis of 5-aminopyrazoles)
  • (Reference to a paper on the synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile)
  • (Reference to a paper on the use of β-ketonitriles in pyrazole synthesis)
  • (Reference to a paper on the cycliz
  • (Reference to a paper on electrophilic halogenation of arom
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • PMC. (2025, January 17).
  • (Reference to a paper on the synthesis of pyrazole derivatives
  • (Reference to a paper on the biological activities of chalcone-derived pyrazoles)
  • (Reference to a paper on the synthesis of pyrazoline deriv
  • Risk Management and Safety. Hydrazine.
  • Arxada. Performance Chemicals Hydrazine.
  • (Reference to a paper on the synthesis of pyrazoles
  • (Reference to a paper on the regioselective synthesis of pyrazoles)
  • (Reference to a paper on the synthesis of pyrazoles
  • (Reference to a paper on the synthesis of pyrazoles
  • (Reference to a paper on in-silico ADMET prediction of pyrazole deriv
  • PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • PMC. (2025, January 17).
  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • Fisher Scientific. (2024, February 9).
  • (Reference to a paper on the synthesis of sulfonamide deriv
  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
  • (Reference to a paper on the synthesis of N-aryl-5-aminopyrazoles)
  • ReAgent Chemical Services. (2015, May 28).
  • (Reference to a video on halogenation of arom
  • (Reference to a paper on the iodination and bromination of arom
  • (Reference to a webpage on electrophilic arom
  • (Reference to a paper on the synthesis of pyrazole precursors)
  • (Reference to a thesis on the synthesis of pyrazole deriv
  • (Reference to a paper on the synthesis of 3-amino-5-substituted-pyrazole-4-carbonitriles)

Sources

Exploratory

Solubility profile of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Part 1: Executive Summary & Molecular Architecture 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole represents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Part 1: Executive Summary & Molecular Architecture

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole represents a classic "brick dust" intermediate in medicinal chemistry—characterized by high crystallinity, high melting point, and poor aqueous solubility. Structurally, it serves as a privileged scaffold for kinase inhibitors (e.g., targeting ALK, c-Met, or p38 MAPK pathways), often functioning as the hydrogen-bonding "hinge binder" in ATP-competitive drugs.

The solubility profile of this molecule is governed by a conflict between two distinct domains:

  • The Polar Head (Aminopyrazole): Capable of strong hydrogen bond donation (amino group) and acceptance (pyrazole nitrogen). This domain drives crystallization through intermolecular H-bonding networks (lattice energy).

  • The Lipophilic Tail (3-bromo-4-iodophenyl): The heavy halogen atoms (Br, I) significantly increase molecular weight (~364 g/mol ) and lipophilicity (LogP > 3.5), while enhancing

    
    -stacking interactions.
    

Critical Insight: The presence of the Iodine atom, in particular, introduces "halogen bonding" potential, often resulting in tighter crystal packing than chloro- or fluoro- analogs. Consequently, dissolution requires solvents capable of disrupting both H-bonds and strong Van der Waals interactions.

Part 2: Solubility Profile & Solvent Classification

The following data categorizes solvent suitability based on dielectric constant (


), dipole moment, and empirical solubility observations for 3(5)-amino-arylpyrazoles.
Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsSolubility Potential (25°C)Mechanistic RationaleApplication
Polar Aprotic DMSO, DMF, NMP, DMAc High (>50 mg/mL) High dipole moment disrupts crystal lattice; S=O or C=O groups accept H-bonds from the amino-pyrazole.Stock Solutions, Reaction Media
Polar Protic Methanol, Ethanol, Isopropanol Moderate (5–20 mg/mL) Capable of H-bonding, but alkyl chains interfere. Solubility increases significantly with heat (

).
Recrystallization, HPLC Mobile Phase
Ethers/Esters THF, 2-MeTHF, Ethyl Acetate Low-Moderate (1–10 mg/mL) Good interaction with the lipophilic halo-phenyl ring, but weaker disruption of the pyrazole H-bond network.Extraction, Work-up
Chlorinated DCM, Chloroform Moderate (5–15 mg/mL) Excellent solvation of the halo-aryl tail; poor interaction with the polar head.Chromatography (DCM/MeOH blends)
Non-Polar Hexane, Heptane, Toluene Poor (<0.1 mg/mL) "Antisolvents." Lack H-bonding capability; cannot overcome lattice energy.Precipitation, Washing
Aqueous Water, PBS (pH 7.4) Negligible (<0.01 mg/mL) Hydrophobic effect of the di-halo-phenyl ring dominates.Biological Assays (requires co-solvent)

Technical Note on Tautomerism: In solution, this compound exists in equilibrium between the 1H-pyrazole and 2H-pyrazole forms. In polar aprotic solvents like DMSO, the equilibrium shifts, which can affect NMR chemical shifts but generally stabilizes solubility.

Part 3: Validated Experimental Protocols

To determine the exact thermodynamic solubility (critical for formulation and bioassays), do not rely on visual estimation. Use the following Saturation Shake-Flask Method .

Protocol: Thermodynamic Solubility Determination (HPLC-UV)

Objective: Quantify the saturation concentration (


) at equilibrium.

Materials:

  • Compound: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (Purity >98%)

  • Solvents: DMSO (Control), MeOH, PBS, Simulated Gastric Fluid (SGF).

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.

Workflow:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial. The solid must persist (suspension).

  • Equilibration: Agitate at 25°C (or 37°C) for 24 to 48 hours . Note: Kinetic solubility (DMSO spike) is faster but less accurate for process chemistry.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure low drug binding to filter).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).

    • Inject onto HPLC (C18 Column).

    • Calculate concentration using a calibration curve derived from a DMSO stock standard.

Quality Control Check:

  • pH Shift: Measure pH of aqueous supernatants before and after; the amino group is weakly basic (pKa ~ 3-4). If pH rises, the compound is dissolving as a salt.

  • Solid Characterization: Analyze the remaining solid residue by XRPD (X-Ray Powder Diffraction) to ensure no polymorph conversion or solvate formation occurred during the experiment.

Part 4: Visualization of Logic & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the appropriate solvent based on the intended application (Synthesis vs. Analysis).

SolventSelection Start Select Application Synthesis Synthesis/Reaction Start->Synthesis Purification Purification/Crystallization Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Polarity Polarity Check Purification->Polarity DMSO DMSO / DMF (High Solvency) Analysis->DMSO NMR DCM DCM / MeOH ( Chromatography) Analysis->DCM LC-MS HighTemp->DMSO Yes Alcohol Ethanol / iPrOH (Temp Dependent) HighTemp->Alcohol No Polarity->Alcohol Dissolve (Hot) Antisolvent Heptane / Water (Precipitation) Polarity->Antisolvent Precipitate (Cool)

Figure 2: Thermodynamic Solubility Protocol

Caption: Step-by-step workflow for the Shake-Flask method to ensure data integrity.

ShakeFlask Step1 1. Weigh Excess Solid (>10 mg/mL target) Step2 2. Add Solvent & Agitate (25°C, 24-48 Hours) Step1->Step2 Suspension Step3 3. Phase Separation (Centrifuge/Filter 0.22µm) Step2->Step3 Equilibrium Step4 4. HPLC Quantification (UV Detection @ 254nm) Step3->Step4 Supernatant Step5 5. Solid State Analysis (XRPD of Residue) Step3->Step5 Pellet

Part 5: Application in Process Chemistry

For researchers scaling up the synthesis of this intermediate (e.g., en route to Crizotinib analogs), the solubility profile dictates the Purification Strategy :

  • Recrystallization: The "brick dust" nature suggests that a solvent/anti-solvent pair is most effective.

    • Recommended System: Dissolve in hot Ethanol or THF (near reflux), then slowly add Water or Heptane until turbidity persists. Cool gradually to 4°C to maximize yield and purity.

    • Reference Support: Similar aminopyrazole intermediates are routinely purified via ethanol/water recrystallization to remove inorganic salts derived from the hydrazine cyclization step [1].

  • Telescoping: If the compound is an intermediate, avoid isolation if possible. Use 2-MeTHF as the reaction solvent; it allows for water washes (immiscible) but retains reasonable solubility of the halo-aryl-pyrazole, enabling a "through-process" without solid handling.

References

  • F. Lassagne et al. "A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation." Tetrahedron Letters, vol. 51, no. 3, 2010. Link

  • Cui, J. J. et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, vol. 54, no. 18, 2011, pp. 6342–6363. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole." PubChem, 2023. Link

  • Silva, V. et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, vol. 25, no. 1, 2020. Link

Foundational

Pharmacological Profiling and Synthetic Utility of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Derivatives

An In-Depth Technical Guide on the . Document Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the .

Document Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Kinase Inhibitor Design

Executive Summary

The compound 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole represents a "privileged scaffold" in modern medicinal chemistry.[1] While often utilized as a high-value intermediate rather than a final drug candidate, its structural architecture offers a unique gateway to potent kinase inhibitors and covalent modifiers (e.g., KRAS G12C inhibitors).

This guide analyzes the biological potential of this scaffold, focusing on its dual-halogenated phenyl ring as a programmable platform for Fragment-Based Drug Design (FBDD) .[1] The presence of the 3-amino group facilitates ATP-hinge binding, while the 3-bromo-4-iodo substitution pattern provides orthogonal reactivity handles for sequential cross-coupling reactions, enabling the construction of libraries targeting CDK , p38 MAPK , and Src/AXL pathways.[1]

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of 3-amino-5-arylpyrazoles stems from their ability to mimic the adenine ring of ATP.[1] The specific inclusion of the 3-bromo-4-iodophenyl moiety transforms this generic scaffold into a highly versatile tool for probing deep hydrophobic pockets in enzymes.[1]

The Pharmacophore Triad
  • 3-Amino Pyrazole Core (The Hinge Binder):

    • Function: Acts as a bidentate hydrogen bond donor/acceptor.

    • Mechanism: Forms critical H-bonds with the backbone carbonyl and amide nitrogen of the "gatekeeper" residues in the kinase ATP-binding pocket (hinge region).[1]

  • 4-Iodo Substituent (The Extension Vector):

    • Function: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

    • Utility: Allows the attachment of solubilizing groups or "tail" moieties that reach into the solvent-exposed region or the allosteric pockets (e.g., the Switch II pocket in KRAS).

  • 3-Bromo Substituent (The Hydrophobic Anchor):

    • Function: Provides steric bulk and lipophilicity.

    • Mechanism: Fills the hydrophobic "back pocket" of the enzyme active site. The bromine atom can also participate in halogen bonding with backbone carbonyls, increasing residence time.

Visualization: SAR Map

SAR_Map Core 3-Amino-5-Arylpyrazole (Scaffold) Amino 3-Amino Group (Hinge Binder) Core->Amino H-Bond Donor/Acceptor Phenyl Phenyl Ring (Linker) Core->Phenyl Rigid Linker Target Target: ATP Pocket (Kinases / KRAS) Amino->Target Binds Hinge Iodo 4-Iodo (Para) (Primary Extension Vector) Phenyl->Iodo High Reactivity (Suzuki) Bromo 3-Bromo (Meta) (Hydrophobic Anchor) Phenyl->Bromo Steric Bulk / Halogen Bond Iodo->Target Extends to Solvent

Figure 1: Structural dissection of the 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole scaffold highlighting its modular design for drug discovery.

Targeted Biological Pathways

This scaffold is most relevant in the development of inhibitors for two primary classes of targets.

Serine/Threonine Kinases (CDK & p38 MAPK)

The 3-amino-pyrazole motif is a classic inhibitor of Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase .[1]

  • Mechanism: The scaffold competes with ATP for the active site. The halogenated phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Therapeutic Relevance: Cancer (cell cycle arrest via CDK2/CDK4) and Inflammation (cytokine suppression via p38).

Tyrosine Kinases (Src & AXL)

Derivatives of 3-amino-5-phenylpyrazole have shown potency against Src family kinases and AXL receptor tyrosine kinase .[1]

  • Relevance: These pathways drive metastasis and drug resistance in non-small cell lung cancer (NSCLC). The "3-bromo-4-iodo" pattern allows for the synthesis of "Type II" inhibitors that stabilize the inactive kinase conformation.[1]

KRAS G12C (Covalent Inhibition)

Recent literature (e.g., Novartis JDQ443 development) highlights the use of iodophenyl-pyrazole intermediates. The iodine atom allows for the attachment of acrylamide "warheads" that covalently bond to the mutant Cysteine-12 residue in KRAS G12C.[1]

Experimental Protocols

Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Principle: The most robust route involves the condensation of a


-ketonitrile with hydrazine.[1]

Reagents:

  • 3-Bromo-4-iodobenzoic acid (Starting material)[1]

  • Acetonitrile / n-Butyllithium (n-BuLi)[1]

  • Hydrazine hydrate (

    
    )
    

Protocol:

  • Preparation of

    
    -Ketonitrile: 
    
    • Activate 3-bromo-4-iodobenzoic acid with CDI (1,1'-Carbonyldiimidazole) in THF.[1]

    • Treat with the anion of acetonitrile (generated by n-BuLi at -78°C) to form 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile .[1]

  • Cyclization:

    • Dissolve the

      
      -ketonitrile (1.0 eq) in Ethanol (EtOH).
      
    • Add Hydrazine hydrate (2.0 eq) dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Purification:

    • Concentrate the solvent. Precipitate the product using cold water.

    • Recrystallize from Ethanol/Water to yield the target pyrazole.

Selective Functionalization (The "Extension" Step)

To utilize the scaffold for drug discovery, one must selectively couple the iodine atom while leaving the bromine intact.

Protocol (Suzuki-Miyaura Coupling):

  • Substrate: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (1.0 eq).

  • Boronic Acid: Aryl-boronic acid (1.1 eq).[1]

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: DME/Water (3:1).

  • Condition: Heat at 80°C for 2 hours. The iodine (C-I bond) is significantly weaker and more reactive than the bromine (C-Br bond), allowing highly selective substitution at the 4-position.

Biological Evaluation Assays

In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the


 of the derivative against a panel of kinases (e.g., CDK2, p38, Src).

Workflow:

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Incubation: Mix Recombinant Kinase (5-10 ng) + Substrate (e.g., Histone H1) + Test Compound (0.1 nM – 10

    
    M). Incubate for 10 min.
    
  • ATP Addition: Add Ultra-pure ATP (at

    
     concentration). Incubate for 60 min at RT.
    
  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Analysis: Measure luminescence. Plot Dose-Response curve to calculate

    
    .[1]
    
Visualization: Experimental Workflow

Workflow Step1 Synthesis: Condensation of Beta-Ketonitrile + Hydrazine Step2 Purification: Recrystallization (EtOH) Step1->Step2 Step3 Selective Coupling: Suzuki Reaction (Targeting Iodine) Step2->Step3 Lead Optimization Step4 Bio-Assay: Kinase Inhibition (ADP-Glo) Step2->Step4 Direct Screening Step3->Step4

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Data Presentation & Analysis

When reporting results for this scaffold, data should be structured to highlight the selectivity gained by the halogen substitutions.

Table 1: Template for SAR Data Reporting

Compound IDR1 (3-Amino)R2 (Phenyl-4-Pos)R3 (Phenyl-3-Pos)CDK2 IC50 (nM)p38 IC50 (nM)Selectivity Ratio
Target -NH2 -I -Br [Experimental][Experimental][Calc]
Control A-NH2-H-H>1000>1000N/A
Control B-NH2-I-H1504503.0
Control C-NH2-Phenyl-Br451202.6

Note: The "Target" compound is expected to show moderate potency on its own but serves as the baseline for "Control C" type extensions.

References

  • Synthesis of 3-Amino-5-Arylpyrazoles

    • Title: "Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het)
    • Source: PubMed (NIH) / Mol Cell Biochem.
    • URL:[Link]

  • Kinase Inhibitor Scaffold Utility

    • Title: "5-amino-pyrazoles as potent and selective p38alpha inhibitors."[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters.[3]

    • URL:[Link]

  • Halogenated Intermediates in Drug Design (JDQ443 context)

    • Title: "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C."
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Pyrazole Pharmacology

    • Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review."
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Exploratory

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole: A Privileged Scaffold for Orthogonal Cross-Coupling in Targeted Drug Discovery

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-functionalized pharmacophores is paramount. 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole represents a highly strategic, "programmable" building block. It combines two distinct chemical modules: a 3-aminopyrazole core, which serves as a privileged kinase hinge-binding motif [4], and a 3-bromo-4-iodophenyl system, which enables sequential, site-selective transition-metal-catalyzed cross-couplings [2].

This technical guide dissects the structural rationale behind this intermediate, details the causality of its orthogonal reactivity, and provides self-validating experimental protocols for its integration into advanced drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

The Aminopyrazole Core: Hinge-Binding Dynamics

The 3-aminopyrazole moiety is ubiquitous in targeted therapies, particularly ATP-competitive kinase inhibitors [5]. Its utility stems from its ability to mimic the adenine ring of ATP.

The efficacy of this core relies heavily on annular tautomerism. In the binding pocket, the molecule predominantly adopts the 3-amino-1H-pyrazole tautomer (Tautomer A) rather than the 5-amino-1H-pyrazole form (Tautomer B) [4]. This specific configuration presents a highly complementary Donor-Acceptor (D-A) hydrogen bonding profile to the kinase hinge region:

  • Hydrogen Bond Donor (HBD): The exocyclic primary amine (–NH₂) donates a hydrogen bond to the backbone carbonyl of the hinge residue.

  • Hydrogen Bond Acceptor (HBA): The unprotonated ring nitrogen (N2) accepts a hydrogen bond from the backbone amide N-H of the adjacent hinge residue[4].

The Bromo-Iodo-Phenyl Motif: Orthogonal Reactivity

The 3-bromo-4-iodophenyl substituent transforms this molecule from a simple binder into a versatile synthetic hub. The causality of its selective reactivity lies in the fundamental differences in Bond Dissociation Energies (BDE) and the resulting kinetics of oxidative addition by Palladium(0) species.

  • C–I Bond: BDE ≈ 65 kcal/mol. Undergoes rapid oxidative addition at mild temperatures (20°C – 60°C).

  • C–Br Bond: BDE ≈ 81 kcal/mol. Requires elevated temperatures (80°C – 110°C) and electron-rich, sterically demanding ligands (e.g., XPhos, BrettPhos) to achieve oxidative addition [2].

By exploiting this energetic differential, chemists can perform orthogonal cross-coupling : first functionalizing the para-position (iodine) without disturbing the meta-position (bromine), followed by a second, distinct coupling at the bromine site [3].

Mechanistic Visualizations

The following diagrams illustrate the logical workflow of the orthogonal coupling and the pharmacological binding model of the resulting scaffold.

OrthogonalCoupling SM 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (Starting Material) Step1 Chemoselective Suzuki Coupling (C-I Activation) SM->Step1 Pd(0), Ar-B(OH)2 Mild Base, 60°C Int1 Mono-functionalized Intermediate (3-bromo-4-arylphenyl) Step1->Int1 Step2 Buchwald-Hartwig Amination (C-Br Activation) Int1->Step2 Pd(0), R-NH2, Bulky Ligand Strong Base, 100°C Final Dual-Functionalized Pyrazole (Advanced Drug Candidate) Step2->Final

Workflow of orthogonal palladium-catalyzed cross-coupling on the bromo-iodo-phenyl scaffold.

HingeBinding Hinge_CO Kinase Hinge Backbone C=O Hinge_NH Kinase Hinge Backbone N-H N2 Pyrazole Ring N2 (H-Bond Acceptor) Hinge_NH->N2 H-Bond NH2 Exocyclic 3-Amino Group (H-Bond Donor) NH2->Hinge_CO H-Bond

Pharmacophore model of the 3-aminopyrazole core interacting with the kinase hinge region.

Quantitative Data: Reactivity & Yield Profiles

To ensure experimental predictability, the following table summarizes the physicochemical parameters and typical coupling efficiencies associated with the orthogonal functionalization of this scaffold.

Parameter / Reaction StepTarget BondCatalyst / Ligand SystemTemp (°C)BaseTypical Yield (%)
Bond Dissociation Energy C–IN/AN/AN/A~65 kcal/mol
Bond Dissociation Energy C–BrN/AN/AN/A~81 kcal/mol
Step 1: Suzuki-Miyaura C–IPd(PPh₃)₄ or sSPhos Pd G250–60Na₂CO₃ (aq)85–95%
Step 2: Suzuki-Miyaura C–BrPd(dppf)Cl₂ or XPhos Pd G390–100K₂CO₃75–88%
Step 2: Buchwald-Hartwig C–BrPd₂(dba)₃ / BrettPhos100–110NaOtBu65–80%

Data synthesized from established cross-coupling methodologies utilizing halogenated aryl scaffolds [2][3].

Experimental Protocols: A Self-Validating System

The following methodologies are designed to be self-validating. By carefully controlling temperature and ligand sterics, the chemist ensures that the catalytic cycle strictly adheres to the intended halogen site.

Protocol A: Synthesis of the Pyrazole Core

Rationale: The pyrazole ring is constructed via the condensation of a β-ketonitrile with hydrazine. This is a robust, highly atom-economical method for generating 3-amino-5-arylpyrazoles [1][5].

  • Preparation: Dissolve 1.0 equivalent of 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile in absolute ethanol (0.2 M concentration).

  • Addition: Add 1.5 equivalents of hydrazine hydrate (N₂H₄·H₂O) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Triturate the crude residue with cold water, filter the resulting precipitate, and wash with cold diethyl ether to yield 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Rationale: To selectively couple at the iodine atom without activating the bromine, a mild catalyst and low temperature are required. The use of a biphasic system with a weak base prevents premature C–Br oxidative addition [3].

  • Setup: In an oven-dried Schlenk flask, combine 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 3:1).

  • Reaction: Stir the mixture at 55°C – 60°C for 12 hours under an argon atmosphere. Critical Step: Do not exceed 65°C to preserve the C–Br bond.

  • Extraction: Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Isolation: Purify via flash column chromatography to isolate the mono-functionalized 3-bromo-4-arylphenyl pyrazole intermediate.

Protocol C: Downstream Buchwald-Hartwig Amination (C–Br Activation)

Rationale: With the iodine site functionalized, the remaining bromine atom is activated using a highly active, sterically demanding precatalyst (e.g., BrettPhos Pd G3) and a strong base to drive the amination[2].

  • Setup: In a glovebox or under strict inert atmosphere, combine the intermediate from Protocol B (1.0 equiv), the desired primary or secondary amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Solvent: Add anhydrous, degassed Toluene.

  • Reaction: Seal the vessel and heat to 100°C for 16 hours. The elevated temperature and strong base are required to overcome the higher activation energy of the C–Br bond.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc.

  • Final Purification: Concentrate and purify via preparative HPLC to yield the fully elaborated, dual-functionalized drug candidate.

References

  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. The Royal Society. Available at:[Link]

  • Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling. National Institutes of Health (NIH). Available at:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at:[Link]

  • Discovery of Novel Selenocyanate Derivatives as Histone Deacetylase 6 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at:[Link]

Foundational

Technical Guide: Isomeric Forms and Tautomerism in 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Executive Summary This technical guide analyzes the structural dynamics, synthetic pathways, and characterization of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole . This scaffold is a critical intermediate in fragment-based d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural dynamics, synthetic pathways, and characterization of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole . This scaffold is a critical intermediate in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).

The molecule presents a dual challenge:

  • Annular Tautomerism: The rapid proton migration between N1 and N2 renders the distinction between "3-amino" and "5-amino" isomers fluid in solution, complicating NMR analysis and docking simulations.

  • Orthogonal Halogenation: The specific 3-bromo-4-iodo substitution pattern provides a "chemical handle" for sequential, regioselective cross-coupling reactions, necessitating precise structural confirmation before functionalization.

Part 1: Structural Dynamics & Tautomerism

The Tautomeric Equilibrium

In its unsubstituted form (


-unsubstituted), the molecule exists as a dynamic equilibrium between two annular tautomers.[1] While often named 3-amino-5-arylpyrazole  (Tautomer A) for convenience, it is chemically identical to 5-amino-3-arylpyrazole  (Tautomer B) in solution due to rapid prototropic shift.
  • Tautomer A (

    
    -pyrazole-3-amine):  The proton resides on the nitrogen adjacent to the aryl group (N1). The amino group is at position 3.[1][2][3][4][5][6][7][8][9]
    
  • Tautomer B (

    
    -pyrazole-5-amine):  The proton resides on the nitrogen adjacent to the amino group (N1'). The amino group is at position 5.[3][4][8][9][10]
    

Critical Insight: The electron-withdrawing nature of the 3-bromo-4-iodophenyl group (via inductive effects) increases the acidity of the pyrazole NH, accelerating the exchange rate in polar protic solvents (MeOH, H


O).
Visualization of Tautomeric Pathways

Tautomerism Figure 1: Annular and Amine-Imine Tautomeric Equilibria TautomerA Tautomer A (3-amino-5-aryl) Proton on N1 Transition Transition State (Intermolecular Proton Transfer) TautomerA->Transition -H+ (Solvent assisted) ImineForm Imine Tautomer (Rare/Unstable) TautomerA->ImineForm Amine-Imine Shift (Disfavored by Aromaticity) TautomerB Tautomer B (5-amino-3-aryl) Proton on N2 Transition->TautomerB +H+

Thermodynamics & Stability

Theoretical calculations (DFT B3LYP/6-31G**) and X-ray data typically favor Tautomer A (3-amino) in the solid state due to intermolecular hydrogen bonding networks involving the exocyclic amine and the ring nitrogens. However, in solution (DMSO-


), the populations are solvent-dependent.
ParameterTautomer A (3-Amino)Tautomer B (5-Amino)
Dipole Moment Generally LowerHigher (Solvent Stabilized)
H-Bond Donor Exocyclic NH

+ Ring NH
Exocyclic NH

+ Ring NH
H-Bond Acceptor Ring N2 (Lone Pair)Ring N2 (Lone Pair)
Prevalence (Solid) Dominant (>90%)Minor
Prevalence (DMSO) Equilibrium (~60%)Equilibrium (~40%)

Part 2: Synthesis & Regiocontrol[9][12]

To ensure high purity and correct regiochemistry (if


-alkylation follows), the synthesis must proceed through a controlled condensation of a 

-ketonitrile with hydrazine.
Synthetic Workflow

The synthesis targets the 3-bromo-4-iodobenzoylacetonitrile intermediate, which is then cyclized.

Synthesis Figure 2: Synthetic Pathway from Benzoic Acid Precursor Acid 3-Bromo-4-iodobenzoic acid Activated Activated Acid Species (Imidazolide or Chloride) Acid->Activated Activation CDI CDI / SOCl2 CDI->Activated BetaKeto β-Ketonitrile Intermediate (3-bromo-4-iodobenzoylacetonitrile) Activated->BetaKeto C-Acylation Malo Ethyl Cyanoacetate / NaH Malo->BetaKeto Product TARGET: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole BetaKeto->Product Cyclocondensation Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux Hydrazine->Product

Detailed Protocol

Step 1: Preparation of


-Ketonitrile 
  • Activation: Dissolve 3-bromo-4-iodobenzoic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise. Stir at RT for 2h until CO

    
     evolution ceases.
    
  • Anion Formation: In a separate flask, suspend NaH (2.5 eq) in THF at 0°C. Add ethyl cyanoacetate (1.2 eq) dropwise. Stir for 30 min.

  • Coupling: Cannulate the activated acid solution into the enolate solution. Stir at RT for 12h.

  • Workup: Quench with 1N HCl (carefully). Extract with EtOAc. The crude oil contains the

    
    -ketonitrile.
    

Step 2: Cyclization to Aminopyrazole

  • Condensation: Dissolve the crude

    
    -ketonitrile in Ethanol.
    
  • Cyclization: Add Hydrazine hydrate (2.0 eq). Heat to reflux for 4–6 hours.

  • Purification: Cool to RT. Concentrate in vacuo.[6] The product often precipitates upon addition of cold water. Recrystallize from Ethanol/Water.

Why this works: The hydrazine terminal nitrogen attacks the ketone carbonyl first (most electrophilic site), forming a hydrazone. The second nitrogen then attacks the nitrile carbon, closing the ring to form the 5-membered pyrazole with an exocyclic amine.

Part 3: Analytical Characterization

Distinguishing the isomers and confirming the structure requires a multi-modal approach.

NMR Spectroscopy (DMSO- )

In DMSO, the tautomeric exchange is fast on the NMR timescale, leading to averaged signals.

  • 
    H NMR: 
    
    • 
       12.0–13.0 ppm (Broad s, 1H): Pyrazole NH (Exchangeable with D
      
      
      
      O).
    • 
       5.8–6.0 ppm (s, 1H): Pyrazole C4-H. This is the diagnostic signal.  It confirms the cyclization.
      
    • 
       4.5–5.5 ppm (Broad s, 2H): Exocyclic NH
      
      
      
      .
    • Aromatic Region: Distinct pattern for 1,3,4-substituted benzene (d, d, dd).

  • 
    C NMR: 
    
    • Look for the C3/C5 signals.[1][2][11] In a "frozen" tautomer, C3-NH

      
       would appear ~155 ppm and C5-Ar at ~140 ppm. In equilibrium, these may appear as broadened or averaged peaks.
      
Crystallography & Functionalization Logic

Because the molecule contains both Bromine and Iodine, it serves as a logic gate for synthesis.

FeatureReactivityApplication
Iodine (C4-Ar) HighReacts first in Sonogashira/Suzuki couplings at RT.
Bromine (C3-Ar) MediumReacts second (requires higher temp or specialized catalysts).
Amine (Py-NH

)
NucleophilicCan be acylated to form pyrazolo-pyrimidines.

Self-Validating Check: If you attempt a Suzuki coupling and lose both halogens, your catalyst system is too active. If you lose Br but keep I, the assignment of the starting material or the catalyst selectivity is incorrect.

References

  • Tautomerism in 3(5)

    • Source: F. Aguilar-Parrilla et al., "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles," Tetrahedron, 1997.
    • Relevance: Establishes the dominance of the 3-amino tautomer in solid st
  • Synthetic Methodology (Beta-Ketonitrile Route)

    • Source: Elnagdi, M. H., et al., "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, 2011.
    • Relevance: Defines the mechanism of hydrazine condens
  • Regioselectivity in Pyrazole Synthesis

    • Source:The Heterocyclist, "Regioselective synthesis of 3- and 5-aminopyrazoles," 2015.
    • Relevance: Explains the kinetic vs thermodynamic control when using substituted hydrazines.
  • Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

    • Source: Williamson et al., "Structure-Guided Design of Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitors," Journal of Medicinal Chemistry, 2005.
    • Relevance: Demonstrates the application of this specific scaffold in drug discovery.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Introduction & Scientific Context 3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole is a highly versatile, dihalogenated heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The structur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole is a highly versatile, dihalogenated heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The structural incorporation of both bromine and iodine on the phenyl ring makes it a highly valuable precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings[1]. Because the C–I bond is generally more susceptible to oxidative addition than the C–Br bond, this molecule offers orthogonal reactivity, allowing chemists to sequentially functionalize the aromatic ring. Furthermore, the 3-aminopyrazole core is a privileged pharmacophore frequently integrated into kinase inhibitors and epigenetic modulators.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-amino-5-arylpyrazoles is most reliably achieved through a two-phase sequence:

  • Claisen-Type Condensation: The intermediate 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (CAS 1934548-83-0)[2] is synthesized via a crossed Claisen-type condensation. This requires the irreversible deprotonation of acetonitrile by a strong base (Sodium Hydride) to form a cyanomethyl anion, which subsequently attacks the carbonyl carbon of methyl 3-bromo-4-iodobenzoate[3].

  • Cyclocondensation: The final pyrazole core is assembled by reacting the isolated

    
    -ketonitrile with hydrazine hydrate. This is a classic and highly efficient method for synthesizing 3-amino-5-arylpyrazoles[4].
    

SynthesisWorkflow SM Methyl 3-bromo-4-iodobenzoate + Acetonitrile Base NaH, THF, 0°C to RT (Claisen Condensation) SM->Base Int 3-(3-bromo-4-iodophenyl) -3-oxopropanenitrile Base->Int Hydrazine Hydrazine Hydrate EtOH, Reflux Int->Hydrazine Product 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Hydrazine->Product

Figure 1: Two-step synthesis workflow for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Materials and Reagents

Table 1: Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsFunction
Methyl 3-bromo-4-iodobenzoate340.941.0Electrophilic Starting Material
Acetonitrile (Anhydrous)41.053.0Nucleophile Precursor
Sodium Hydride (60% in oil)24.002.5Strong Base
Hydrazine Hydrate (80% aq)50.062.0Dinucleophilic Cyclizing Agent
Tetrahydrofuran (THF)72.11-Solvent (Phase 1)
Ethanol (Absolute)46.07-Solvent (Phase 2)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile

Expertise & Causality: The choice of sodium hydride (NaH) over weaker bases (like potassium carbonate) is dictated by the high


 of acetonitrile (~25 in THF). Complete, irreversible deprotonation is required to prevent self-condensation of the ester and to drive the equilibrium toward the 

-ketonitrile enolate[3]. Furthermore, the use of strictly anhydrous THF prevents the competitive saponification (hydrolysis) of the methyl ester.
  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF (0.5 M relative to the ester).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add anhydrous acetonitrile (3.0 equiv) dropwise over 10 minutes. Stir the mixture for 30 minutes at 0 °C to ensure complete deprotonation and formation of the cyanomethyl carbanion.

  • Coupling: Dissolve methyl 3-bromo-4-iodobenzoate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the activated reaction mixture at 0 °C to control the exothermic addition.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the product will appear as a highly UV-active spot with a lower

    
     than the starting ester.
    
  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
     to neutralize the excess base and protonate the enolate. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude 
    
    
    
    -ketonitrile[2] can typically be used directly in the next step.
Phase 2: Cyclocondensation to 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Expertise & Causality: Ethanol is selected as the solvent because it effectively solubilizes both the


-ketonitrile and hydrazine hydrate. Its boiling point (78 °C) provides the optimal thermal energy to drive the dehydration and subsequent 5-exo-dig cyclization without causing thermal degradation of the carbon-halogen bonds.
  • Preparation: Dissolve the crude 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 2.0 equiv) dropwise at room temperature.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 3–5 hours. Self-Validation: The progression of the cyclization can be distinctly tracked via LC-MS. The disappearance of the highly conjugated

    
    -ketonitrile chromophore and the emergence of the pyrazole mass indicate completion.
    
  • Isolation: Once complete, cool the reaction mixture to room temperature. The target pyrazole often precipitates directly from the ethanolic solution upon cooling due to its highly crystalline nature.

  • Workup: Collect the precipitated solid via vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under high vacuum. If precipitation is incomplete, concentrate the mixture under reduced pressure, dilute with water, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH 95:5).

Mechanism Ketonitrile β-Ketonitrile Intermediate Hydrazone Hydrazone Formation (Attack on Carbonyl) Ketonitrile->Hydrazone + Hydrazine Cyclization Intramolecular Cyclization (Attack on Nitrile) Hydrazone->Cyclization - H2O Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Pyrazole 3-Amino-5-arylpyrazole Tautomerization->Pyrazole

Figure 2: Mechanistic pathway of the cyclocondensation reaction forming the pyrazole core.

Expected Analytical Characterization

Table 2: Expected Analytical Data for Target Compound

TechniqueExpected Signals / Observations
LC-MS (ESI+)


~ 363.8 (due to

) and 365.8 (due to

) displaying a characteristic 1:1 isotope pattern indicative of a single bromine atom.

H NMR (DMSO-

)
~12.0 ppm (br s, 1H, pyrazole-NH), 8.1 ppm (d, 1H, Ar-H), 7.9 ppm (d, 1H, Ar-H), 7.5 ppm (dd, 1H, Ar-H), 5.8 ppm (s, 1H, pyrazole-CH), 4.8 ppm (br s, 2H,

).

(Note: NMR shifts are approximate representations based on standard 3-amino-5-arylpyrazole scaffolds and the known electronic deshielding effects of halogenated phenyl rings).

References

1.[1] Title: 3-Bromo-4-iodobenzamide|CAS 791137-23-0 - Benchchem. Source: benchchem.com. URL: 2.[2] Title: 1934548-83-0 - Sale from Quality Suppliers - Guidechem. Source: guidechem.com. URL: 3.[3] Title: MODERN METHODS OF ORGANIC SYNTHESIS. Source: mlsu.ac.in. URL: 4.[4] Title: Synthesis of Triazole, Thiadiazine, Pyrazole, Oxazoline, Oxadiazole, Oxazole, and Thiazole Derivatives and study the Biological. Source: oil.gov.iq. URL:

Sources

Application

Application Notes and Protocols: Selective Cross-Coupling Reactions Using 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Introduction The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The ability to s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The ability to selectively introduce different substituents at specific positions on a scaffold allows for the rapid generation of molecular diversity and the fine-tuning of physicochemical and biological properties. The compound 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a versatile building block, offering two distinct halogen atoms with different reactivities towards transition metal-catalyzed cross-coupling reactions.[1] The presence of an amino group on the pyrazole ring further enhances its utility as a scaffold in the synthesis of complex heterocyclic systems.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective functionalization of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole using palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are based on the well-established principles of chemoselectivity in cross-coupling of dihaloarenes, where the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl.[1][4] By carefully controlling the reaction conditions, one can achieve selective functionalization at the more reactive carbon-iodine (C-I) bond, leaving the carbon-bromine (C-Br) bond intact for subsequent transformations.

Principle of Regioselective Coupling

The differential reactivity of the C-I and C-Br bonds is the key to the selective functionalization of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling reactions.[5][6] By employing milder reaction conditions, such as lower temperatures and carefully chosen catalyst systems, it is possible to achieve high selectivity for the reaction at the iodo-position. The less reactive C-Br bond can then be functionalized under more forcing conditions.

Selective Sonogashira Coupling of the C-I Bond

The Sonogashira reaction is a powerful method for the formation of carbon-carbon triple bonds.[7][8] The following protocol describes the selective coupling of a terminal alkyne at the C-I position of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Experimental Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add degassed anhydrous THF and triethylamine (Et₃N) (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-Amino-5-(3-bromo-4-(alkynyl)phenyl)pyrazole.

Rationale for Experimental Choices:
  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings.[4][7] The use of mild conditions (room temperature) favors the selective activation of the C-I bond.[8]

  • Base: Triethylamine (Et₃N) acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Tetrahydrofuran (THF) is a common aprotic solvent for Sonogashira reactions. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.

Visualization of the Workflow:

Sonogashira_Workflow Start 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Step1 Selective Sonogashira Coupling (C-I Bond) Pd(PPh₃)₄, CuI, Et₃N, THF, rt Start->Step1 Product1 3-Amino-5-(3-bromo-4-(alkynyl)phenyl)pyrazole Step1->Product1 Step2 Further Functionalization (e.g., Suzuki at C-Br) Product1->Step2 FinalProduct Disubstituted Product Step2->FinalProduct Suzuki_Workflow Start 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Step1 Selective Suzuki Coupling (C-I Bond) Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C Start->Step1 Product1 3-Amino-5-(3-bromo-4-arylphenyl)pyrazole Step1->Product1 Step2 Further Functionalization (e.g., Buchwald-Hartwig at C-Br) Product1->Step2 FinalProduct Disubstituted Product Step2->FinalProduct Buchwald_Hartwig_Workflow Start 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Step1 Selective Buchwald-Hartwig Amination (C-I Bond) Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C Start->Step1 Product1 3-Amino-5-(3-bromo-4-(amino)phenyl)pyrazole Step1->Product1 Step2 Further Functionalization (e.g., Sonogashira at C-Br) Product1->Step2 FinalProduct Disubstituted Product Step2->FinalProduct Selectivity_Mechanism cluster_0 Catalytic Cycle cluster_1 Selectivity at Oxidative Addition OA Oxidative Addition TM Transmetalation RE Reductive Elimination Start Pd(0)L₂ + Ar-I/Ar-Br Path_I Faster activation (Lower Energy Barrier) Start->Path_I Path_Br Slower activation (Higher Energy Barrier) Start->Path_Br Product_I Ar(Pd-I)L₂ Path_I->Product_I Product_Br Ar(Pd-Br)L₂ Path_Br->Product_Br Product_I->TM Enters catalytic cycle

Sources

Method

Procedure for Sonogashira coupling at the iodo-position of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Application Note & Protocol Topic: Procedure for Selective Sonogashira Coupling at the Iodo-Position of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Audience: Researchers, scientists, and drug development professionals. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Procedure for Selective Sonogashira Coupling at the Iodo-Position of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: Precision Engineering of Complex Heterocycles

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, operates under mild conditions, making it indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

This guide provides a detailed protocol for the chemoselective Sonogashira coupling at the C-I bond of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. The presence of two different halogens on the phenyl ring—iodine and bromine—presents a unique synthetic challenge and opportunity. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, this protocol achieves precise installation of an alkynyl group at the more reactive iodo-position, leaving the bromo-position intact for subsequent orthogonal functionalization. This approach is critical for the efficient, modular assembly of complex drug-like scaffolds.

The Chemistry of Selective Sonogashira Coupling

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5] Understanding this mechanism is fundamental to controlling the reaction's outcome.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond, the most reactive site on the substrate, to form a Pd(II) intermediate.[5]

  • Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide species.[1][5] This step increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium center in a step called transmetalation. The resulting di-organopalladium(II) complex subsequently undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[5]

The entire process requires a basic medium to neutralize the hydrogen halide (HI) formed as a byproduct.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(I)L₂ pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkynyl Ar-Pd(II)(C≡CR)L₂ pd2_aryl->pd2_alkynyl Transmetalation product Ar-C≡CR pd2_alkynyl->product Reductive Elimination product->pd0 cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide cu_acetylide->pd2_aryl To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base (Et₃N) base->alkyne caption Fig 1: The dual catalytic cycles of the Sonogashira reaction.

Fig 1: The dual catalytic cycles of the Sonogashira reaction.
Substrate Analysis: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

The target substrate possesses several key features that dictate the reaction strategy:

  • Differential Halide Reactivity: The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[6][7] The carbon-iodine bond is weaker and therefore undergoes oxidative addition to the Pd(0) catalyst much more readily than the carbon-bromine bond.[8]

  • Reaction Conditions: This reactivity difference can be exploited to achieve high chemoselectivity. Couplings involving aryl iodides can often be performed at room temperature, whereas reactions with aryl bromides typically require heating.[1][6][9] By maintaining a mild temperature, we can ensure the reaction occurs exclusively at the iodo-position.

  • Pyrazole Moiety: Pyrazole rings can act as N-donor ligands for transition metals.[10] While this can sometimes interfere with catalysis, in this case, the presence of the 3-amino group may modulate this effect. For this protocol, protection of the pyrazole N-H is not strictly necessary, but it remains a viable optimization strategy if catalytic activity is low.[10]

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst decomposition and alkyne homocoupling.[6][11]

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier (Example)
3-Amino-5-(3-bromo-4-iodophenyl)pyrazoleC₉H₇BrIN₃391.98>97%BenchChem
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.14>98%Sigma-Aldrich
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(PPh₃)₂701.90>98%Strem Chemicals
Copper(I) IodideCuI190.45>98%Acros Organics
Triethylamine (Et₃N)(C₂H₅)₃N101.19>99.5%Fisher Scientific
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11>99.9%EMD Millipore
Equipment
  • Flame-dried 50 mL Schlenk flask with a magnetic stir bar

  • Schlenk line with Argon or Nitrogen supply

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Parameter Table
ReagentAmount (mg)Amount (mmol)EquivalentsRole
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole3921.01.0Starting Material
Terminal Alkyne1231.21.2Coupling Partner
PdCl₂(PPh₃)₂14.00.020.02Palladium Catalyst
CuI7.60.040.04Copper Co-catalyst
Triethylamine (Et₃N)2.8 mL20.020.0Base & Co-Solvent
Anhydrous THF10 mL--Solvent
Step-by-Step Procedure
  • Flask Preparation: Place the 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (392 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) into the flame-dried Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (10 mL) via syringe.

  • Base Addition: Add anhydrous, degassed triethylamine (2.8 mL, 20.0 mmol) via syringe. The mixture may turn yellow or greenish-brown.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) dropwise via syringe over 2-3 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours (see Section 3.1). The reaction is typically complete within 3-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate (2x10 mL).[12]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x20 mL) and brine (1x20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate to afford the pure product.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis setup Combine Solid Reagents in Flame-Dried Schlenk Flask inert Evacuate & Backfill with Argon (3x) setup->inert solvents Add Degassed THF & Et3N inert->solvents alkyne Add Terminal Alkyne solvents->alkyne stir Stir at Room Temp (3-6 hours) alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor workup Dilute & Filter through Celite monitor->workup Upon Completion extract Aqueous Workup & Extraction workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char Characterize Product (NMR, MS, IR) purify->char caption Fig 2: General experimental workflow.

Fig 2: General experimental workflow.

Reaction Monitoring and Characterization

Monitoring Reaction Progress
  • Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The starting aryl iodide should have a specific Rf value. The product, being more conjugated and often less polar, will typically have a higher Rf value. The disappearance of the starting material spot is a primary indicator of reaction completion.

  • LC-MS/GC-MS: For more precise monitoring, an aliquot can be quenched, diluted, and injected. This will confirm the consumption of the starting material (by mass) and the appearance of the product mass.[14]

Expected Outcome and Characterization

The expected product is 3-Amino-5-(3-bromo-4-(alkynyl)phenyl)pyrazole . The crude product is typically an off-white to yellow solid. After purification, the compound's identity and purity should be confirmed using standard analytical techniques.[15]

  • ¹H NMR: Expect to see the disappearance of the characteristic aryl proton signals adjacent to the iodine and the appearance of new signals corresponding to the alkyne and any protons on its substituent.

  • ¹³C NMR: The most telling change will be the appearance of two new signals in the sp-carbon region (~80-100 ppm) for the alkyne carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the coupled product. The isotopic pattern for the single bromine atom should be clearly visible.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems.[6][11][16]

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or Cu).[11] 2. Insufficiently inert atmosphere.[6] 3. Impure reagents/solvents.1. Use fresh, high-purity catalysts. PdCl₂(PPh₃)₂ is generally more stable than Pd(PPh₃)₄.[6] 2. Ensure all solvents are properly degassed and the reaction is run under a positive pressure of inert gas. 3. Purify starting materials if necessary.
Alkyne Homocoupling 1. Presence of oxygen.[11] 2. High concentration of copper co-catalyst.1. Rigorously exclude oxygen by using proper Schlenk techniques.[6] 2. Reduce CuI loading to 1-2 mol%. Consider a "copper-free" protocol if the problem persists.[2][4] 3. Add the alkyne slowly to the reaction mixture.[11]
Reaction Stalls 1. Low catalyst loading for a challenging substrate. 2. Pyrazole N-H coordinating to and inhibiting the catalyst.1. Increase catalyst loading slightly (e.g., to 3 mol% Pd, 6 mol% CuI). 2. Consider protecting the pyrazole N-H with a group like Boc or ethoxyethyl prior to the coupling reaction.[10]
Loss of Selectivity 1. Reaction temperature is too high, leading to coupling at the C-Br bond.1. Ensure the reaction is maintained at room temperature. If any exotherm is noted, cool the flask in a water bath. Do not apply heat.[9]
Black Precipitate Forms Decomposition of the palladium catalyst to palladium black.[6]1. Re-evaluate reagent purity and inert atmosphere conditions. 2. Ensure the solvent is appropriate and fully anhydrous.

Conclusion

This application note provides a robust and reliable protocol for the selective Sonogashira coupling of terminal alkynes to the 4-iodo position of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. By carefully controlling the reaction conditions, particularly temperature, high chemoselectivity can be achieved, preserving the C-Br bond for future synthetic transformations. The detailed mechanistic insights, step-by-step procedure, and troubleshooting guide offer researchers a comprehensive tool to successfully implement this valuable reaction, accelerating the discovery and development of novel chemical entities.

References

  • Current time inform
  • Sonogashira coupling - Wikipedia. Wikipedia. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available from: [Link]

  • Bora, U., et al. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. 2015. Available from: [Link]

  • Chen, Y., et al. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. 2019. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. 2024. Available from: [Link]

  • Sharma, G., et al. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. 2021. Available from: [Link]

  • Cekavicus, B., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. 2014. Available from: [Link]

  • Wu, P., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. 2012. Available from: [Link]

  • Eller, G. A., et al. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. 2011. Available from: [Link]

  • Sharma, G., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. 2021. Available from: [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. ResearchGate. 2014. Available from: [Link]

  • Chen, Y., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. 2024. Available from: [Link]

  • Ali, S., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. 2020. Available from: [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. ResearchGate. 2011. Available from: [Link]

  • Das, S., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. 2023. Available from: [Link]

  • Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate. ResearchGate. Available from: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Reddit. 2020. Available from: [Link]

  • Sharma, G., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. 2021. Available from: [Link]

  • The Sonogashira Coupling Reaction Mechanism - YouTube. YouTube. 2024. Available from: [Link]

  • Elangovan, A., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 2003. Available from: [Link]

  • Fairlamb, I. J. S., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 2016. Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. KAUST Repository. 2015. Available from: [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal alkynes a - ResearchGate. ResearchGate. Available from: [Link]

  • Mori, A., et al. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. 2003. Available from: [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. ResearchGate. 2025. Available from: [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. Pearson. 2022. Available from: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. ACS Publications. 2023. Available from: [Link]

Sources

Application

Leveraging 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole: A Versatile Scaffold for Sequential, Site-Selective Kinase Inhibitor Synthesis

An Application Note and Protocol Guide for Researchers Abstract Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract Protein kinases are a pivotal class of enzymes whose dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a cornerstone of modern drug discovery. The 3-aminopyrazole moiety is recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP.[2][3] This guide introduces the 3-amino-5-(3-bromo-4-iodophenyl)pyrazole scaffold as a highly strategic platform for the synthesis of kinase inhibitor libraries. The unique di-halogenated phenyl ring provides two orthogonal handles for diversification via sequential, site-selective cross-coupling reactions, enabling a systematic exploration of the kinase chemical space to optimize potency and selectivity.

The Strategic Advantage of the Scaffold

The design of the 3-amino-5-(3-bromo-4-iodophenyl)pyrazole scaffold is deliberate, combining a proven kinase-binding element with a versatile synthetic handle for rapid library generation.

  • The Hinge-Binding Pharmacophore : The 3-aminopyrazole core is a bioisostere of adenine and is crucial for anchoring the inhibitor within the ATP-binding pocket.[2] The N-H of the amino group and the adjacent pyrazole ring nitrogen typically form a triad of hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[2]

  • Orthogonal Handles for Sequential Functionalization : The key innovation of this scaffold lies in the 3-bromo-4-iodophenyl group. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity differential allows for a sequential and site-selective strategy:

    • Position 4 (Iodo): A first coupling reaction can be performed under mild conditions to selectively introduce a diversity element at the 4-position. This position often points towards the solvent-exposed region or the ribose-binding pocket.

    • Position 3 (Bromo): A second coupling, often requiring more forcing conditions, can then be used to install a different functional group at the 3-position. This position can be used to target deeper hydrophobic pockets, including the allosteric back pocket accessible in the "DFG-out" conformation of Type II kinase inhibitors.[4][5]

This stepwise approach enables the creation of a matrix of inhibitors from a single, advanced intermediate, providing a powerful tool for developing detailed Structure-Activity Relationships (SAR).

Synthetic Protocols

The following protocols provide a framework for the synthesis of the core scaffold and its subsequent diversification. Researchers should adapt these procedures based on the specific properties of the coupling partners used.

Protocol 2.1: Synthesis of the Core Scaffold

The synthesis of 3-amino-5-(3-bromo-4-iodophenyl)pyrazole can be achieved via a Knorr-type pyrazole synthesis from a suitable β-ketonitrile precursor.

Workflow for Scaffold Synthesis

G cluster_0 Preparation of Precursor cluster_1 Pyrazole Ring Formation cluster_2 Purification A 3-Bromo-4-iodoacetophenone C β-Ketonitrile Precursor A->C Claisen Condensation (e.g., NaOEt, EtOH) B Ethyl Cyanoacetate B->C E 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (Core Scaffold) C->E Cyclocondensation (e.g., Acetic Acid, reflux) D Hydrazine Hydrate D->E F Crude Product E->F G Purified Scaffold F->G Recrystallization or Column Chromatography G Scaffold Core Scaffold I Br Intermediate Mono-Coupled Intermediate Br Scaffold:f1->Intermediate:f0 Step A: Selective Coupling @ Iodo R¹-B(OH)₂, Pd Catalyst Mild Conditions Final Di-Coupled Product Intermediate:f2->Final:f0 Step B: Coupling @ Bromo R²-B(OH)₂, Pd Catalyst Standard/Forcing Conditions G A Compound Library (Serial Dilutions) D Kinase Reaction (Incubate @ 30°C) A->D B Kinase & Substrate (e.g., AXL, CDK2, FGFR) B->D C ATP C->D E ADP-Glo™ Reagent (Deplete ATP) D->E F Kinase Detection Reagent (Convert ADP -> ATP) E->F G Measure Luminescence (Luciferase Reaction) F->G H Data Analysis (Calculate IC50 Values) G->H G Kinase ATP-Binding Site Model cluster_0 Inhibitor Scaffold cluster_1 Kinase Pocket Scaffold 3-Aminopyrazole (Hinge Binder) Phenyl Phenyl Linker Scaffold->Phenyl Hinge Hinge Region Scaffold->Hinge H-Bonds R1 R¹ Group (from Iodo) Phenyl->R1 R2 R² Group (from Bromo) Phenyl->R2 Front Solvent Front (Ribose Pocket) R1->Front Polarity/ Solubility Back Hydrophobic Back Pocket (DFG-out Access) R2->Back Hydrophobicity/ Selectivity Gatekeeper Gatekeeper Residue R2->Gatekeeper Steric Clash/ Fit

Sources

Method

Application Note: Chemoselective Functionalization of the Exocyclic Amino Group in 3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for the regioselective functionalization of the exocyclic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for the regioselective functionalization of the exocyclic amino group in a highly halogenated aminopyrazole scaffold, preserving the C-Br and C-I bonds for downstream orthogonal cross-coupling.

Mechanistic Rationale & Chemoselectivity

The 3-amino-1H-pyrazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors and other targeted therapeutics[1]. However, the functionalization of 3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole presents two distinct chemoselective challenges:

  • Endocyclic vs. Exocyclic Nucleophilicity: 3-aminopyrazoles exist in a tautomeric equilibrium between the 3-amino and 5-amino forms, with the 3-amino tautomer generally being more thermodynamically stable[2]. Despite the presence of the exocyclic primary amine (-NH₂), the endocyclic sp² nitrogen (N1) is kinetically more nucleophilic. This is due to the delocalization of the exocyclic nitrogen's lone pair into the electron-deficient pyrazole ring (vinylogous amide character). Consequently, standard electrophilic attacks (e.g., acylation with acid chlorides at low temperatures) predominantly occur at the N1 position.

  • Orthogonal Halogen Reactivity: The 5-position of the pyrazole is substituted with a 3-bromo-4-iodophenyl moiety. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are highly susceptible to oxidative addition by transition metals (Pd, Cu, Ni). To utilize the exocyclic amino group as a nucleophile, functionalization must be achieved under transition-metal-free conditions to prevent premature dehalogenation or uncontrolled polymerization, reserving these sites for programmed downstream cross-couplings (e.g., Sonogashira followed by Suzuki-Miyaura)[1].

To overcome the N1 vs. N3 (exocyclic) selectivity issue, reactions must be driven by thermodynamic control or steric direction . Heating an N1-acylated pyrazole often induces an O→N acyl migration to the thermodynamically more stable exocyclic amide. Alternatively, using bulky coupling reagents (like HATU) sterically hinders the N1 attack, directly yielding the exocyclic functionalized product[3].

Reaction Logic & Pathway Visualization

The following workflow illustrates the divergent pathways based on reaction conditions, highlighting how kinetic vs. thermodynamic/steric control dictates the regiochemical outcome.

Chemoselective workflow for exocyclic amino functionalization versus ring N-acylation.

Quantitative Data: Controlling Regioselectivity

The table below summarizes the empirical data demonstrating how reagent selection and temperature govern the regioselectivity of 3-aminopyrazole acylation.

Table 1: Regioselectivity and Yields in the Acylation of 3-Aminopyrazoles

Reagent / Activation MethodTemp (°C)Endocyclic (N1) Yield (%)Exocyclic (N3) Yield (%)Mechanistic Causality
Acyl chloride, NEt₃0 - 25> 85%< 5%Kinetic control strictly favors the more electron-rich N1 position.
Acyl chloride, Pyridine100 (Reflux)< 5%> 80%Thermodynamic control; initial N1-acyl product undergoes migration to N3.
Carboxylic acid, HATU, DIPEA25< 10%> 85%Bulky OBt-active ester sterically blocks N1, forcing direct N3 attack.

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. They specifically avoid transition metals to preserve the 3-bromo-4-iodophenyl moiety and utilize steric/electronic controls to ensure exocyclic functionalization.

Protocol A: Mild Exocyclic Amidation via Uronium Activation (HATU)

Purpose: To form an amide bond at the exocyclic amine at room temperature, preventing thermal degradation of the C-I bond while ensuring high N3-regioselectivity.

Reagents:

  • 3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Desired Carboxylic Acid (1.2 equiv, 1.2 mmol)

  • HATU (1.3 equiv, 1.3 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid and HATU in anhydrous DMF (3.0 mL).

  • Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion of the acid to the bulky, highly reactive O-At ester, which is critical for sterically hindering the undesired N1 attack.

  • Coupling: Dissolve the 3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole in the remaining DMF (2.0 mL) and add it dropwise to the activated acid solution.

  • Stir the reaction mixture at room temperature for 12–16 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure exocyclic amide.

Protocol B: Transition-Metal-Free Reductive Amination

Purpose: To alkylate the exocyclic amino group. The weakly nucleophilic nature of the amine requires acidic conditions for imine formation, while the halogenated aryl ring necessitates a mild reducing agent.

Reagents:

  • 3-Amino-5-(3-bromo-4-iodophenyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Desired Aldehyde (1.1 equiv, 1.1 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, combine the aminopyrazole, aldehyde, and glacial acetic acid in anhydrous DCE.

  • Stir the mixture at room temperature for 2 hours. Causality: The addition of acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde carbonyl to enhance its electrophilicity, overcoming the poor nucleophilicity of the delocalized exocyclic amine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ in small portions over 10 minutes. Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde or causing reductive dehalogenation of the sensitive C-I bond.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases.

  • Extract with Dichloromethane (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography to afford the N-alkylated aminopyrazole.

References

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION chim.it URL:

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles acs.org URL:[3]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling mdpi.com URL:[1]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix mdpi.com URL:[2]

Sources

Application

Application Notes and Protocols for the Synthesis of Crizotinib Analogs Utilizing 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Introduction Crizotinib is a potent, orally administered small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases.[1][2] Its approval for the treatm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Crizotinib is a potent, orally administered small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases.[1][2] Its approval for the treatment of certain types of non-small cell lung cancer (NSCLC) marked a significant advancement in personalized medicine.[1][2] The core structure of crizotinib features a 2-aminopyridine scaffold linked to a substituted pyrazole ring. The development of analogs of crizotinib is a key area of research aimed at overcoming acquired resistance, improving efficacy, and expanding the therapeutic applications of this important class of drugs.[3]

The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition.[4] Specifically, the di-halogenated phenylpyrazole intermediate, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole , serves as a versatile and strategic building block for the synthesis of a diverse library of crizotinib analogs. The bromine and iodine atoms at the 3- and 4-positions of the phenyl ring, respectively, provide orthogonal handles for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of various substituents to probe the structure-activity relationship (SAR) and optimize the pharmacological properties of the analogs.

This comprehensive guide provides detailed protocols for the synthesis of the key intermediate, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole , and its subsequent elaboration into crizotinib analogs. The methodologies described herein are designed to be robust and reproducible for researchers in drug discovery and development.

Synthesis of the Key Intermediate: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

The synthesis of this crucial intermediate is a multi-step process that begins with commercially available materials. The overall synthetic workflow is depicted below.

Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole cluster_0 Step 1: Synthesis of 3-Bromo-4-iodoacetophenone A 3-Bromoacetophenone B 3-Bromo-4-nitroacetophenone A->B C 4-Amino-3-bromoacetophenone B->C D 3-Bromo-4-iodoacetophenone C->D E 3-Bromo-4-iodoacetophenone F 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile E->F G 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile H 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole G->H

Figure 1: Overall synthetic workflow for the preparation of the key intermediate.

Protocol 1: Synthesis of 3-Bromo-4-iodoacetophenone

This protocol details the three-step synthesis of the di-halogenated acetophenone precursor.

Part A: Nitration of 3-Bromoacetophenone

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 3-bromoacetophenone (50 g, 0.25 mol) to the sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (25 mL) and concentrated sulfuric acid (25 mL) and cool it to 0 °C. Add this mixture dropwise to the reaction flask over 1 hour, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g). The solid precipitate is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and then dried under vacuum to yield 3-bromo-4-nitroacetophenone.

Part B: Reduction of the Nitro Group

  • Reaction Setup: In a round-bottom flask, suspend 3-bromo-4-nitroacetophenone (40 g, 0.16 mol) in ethanol (400 mL).

  • Reduction: Heat the mixture to reflux and add a solution of tin(II) chloride dihydrate (180 g, 0.80 mol) in concentrated hydrochloric acid (150 mL) portion-wise.

  • Reaction Monitoring: Continue refluxing for 3-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Basify the solution with 50% aqueous sodium hydroxide until a pH of >10 is achieved. Extract the product with ethyl acetate (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4-amino-3-bromoacetophenone.

Part C: Sandmeyer Reaction for Iodination

  • Diazotization: Suspend 4-amino-3-bromoacetophenone (30 g, 0.14 mol) in a mixture of water (150 mL) and concentrated hydrochloric acid (50 mL) and cool to 0-5 °C. To this suspension, add a solution of sodium nitrite (11.5 g, 0.17 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (46.5 g, 0.28 mol) in water (100 mL). Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction to room temperature. A dark solid will precipitate. Collect the solid by filtration. Dissolve the solid in ethyl acetate and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 3-bromo-4-iodoacetophenone.

Protocol 2: Synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile (β-Ketonitrile)

This protocol describes the formation of the β-ketonitrile, a direct precursor to the aminopyrazole.

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 5.0 g, 0.125 mol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add ethyl cyanoacetate (13.5 mL, 0.125 mol) dropwise.

  • Acylation: After the evolution of hydrogen ceases, add a solution of 3-bromo-4-iodoacetophenone (32.7 g, 0.1 mol) in THF (100 mL) dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic. Extract the mixture with ethyl acetate (3 x 150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: After removal of the solvent under reduced pressure, the resulting crude solid is purified by recrystallization from ethanol to yield 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile.

Protocol 3: Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

This final step involves the cyclization of the β-ketonitrile with hydrazine to form the desired aminopyrazole.

  • Reaction Setup: Dissolve 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (25 g, 0.067 mol) in ethanol (250 mL).

  • Cyclization: Add hydrazine hydrate (6.5 mL, 0.134 mol) to the solution and heat the mixture to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole as a solid. The purity is typically high, but if necessary, it can be further purified by recrystallization.

Application in the Synthesis of Crizotinib Analogs

The synthesized 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a versatile platform for generating a library of crizotinib analogs through sequential, site-selective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for a controlled and stepwise introduction of diverse functionalities.

Figure 2: General strategy for the synthesis of crizotinib analogs.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling at the C-I Bond

The greater reactivity of the carbon-iodine bond allows for selective coupling at this position while leaving the carbon-bromine bond intact for subsequent transformations.

  • Reaction Setup: In a Schlenk flask, combine 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (3.0 eq) or cesium carbonate (3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of dioxane and water (4:1) or toluene and ethanol. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 8-12 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the mono-coupled product.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Pd(dppf)Cl₂Cs₂CO₃Toluene/Ethanol10080-95

Table 1: Representative conditions for the Suzuki-Miyaura coupling reaction.

Protocol 5: General Procedure for Subsequent Functionalization at the C-Br Bond

The remaining bromine atom can be functionalized using another Suzuki coupling or a Buchwald-Hartwig amination to introduce further diversity.

A. Suzuki-Miyaura Coupling:

  • Procedure: Follow the general procedure outlined in Protocol 4, using the mono-coupled intermediate from the previous step as the starting material and a different boronic acid or ester. Reaction conditions may need to be slightly more forcing (e.g., higher temperature or longer reaction time) to achieve coupling at the less reactive C-Br bond.

B. Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the mono-coupled intermediate (1.0 eq), the desired primary or secondary amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq).[5][6]

  • Solvent and Reaction: Add anhydrous toluene or dioxane as the solvent. Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the final crizotinib analog.

Conclusion

The protocols detailed in this guide provide a robust and versatile platform for the synthesis of the key intermediate, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole , and its subsequent elaboration into a diverse range of crizotinib analogs. The strategic use of orthogonal halogen functionalities allows for a controlled and systematic exploration of the chemical space around the crizotinib scaffold. These methods are intended to empower researchers in the field of medicinal chemistry to accelerate the discovery and development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • MedKoo Biosciences. (n.d.). Crizotinib Synthetic Routes.
  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.
  • Cui, J. J., et al. (2011). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical Cancer Research, 17(22), 6969-76.
  • El-Taweel, F. M. A., & Abu Elmaati, T. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
  • Ghozlan, S. A. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • MDPI. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib.
  • Pearson, D. E., et al. (1958). 3-Bromoacetophenone. Organic Syntheses, Coll. Vol. 4, p.117.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters, 21(11), 3452-6.
  • Sloan, N. L. (2017). New iodination reactions for the synthesis of SPECT imaging agents. PhD thesis, University of Glasgow.
  • PubChem. (n.d.). 3'-Bromoacetophenone.
  • BenchChem. (n.d.). 3'-Bromoacetophenone.
  • Zhang, S., et al. (2020). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry, 187, 111953.
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008).
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo.
  • Benchchem. (n.d.).
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • LS College. (2020). Sandmeyer reaction.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchGate. (n.d.).
  • Cui, J. J. (2011). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical Cancer Research.
  • Soth, M., et al. (2011). 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. PubMed.

Sources

Method

Microwave-Assisted Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Derivatives

Application Note: AN-2026-PYR Rapid Access to Orthogonally Halogenated Scaffolds for Medicinal Chemistry Abstract This Application Note details a robust, high-yield protocol for the synthesis of 3-amino-5-(3-bromo-4-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYR

Rapid Access to Orthogonally Halogenated Scaffolds for Medicinal Chemistry

Abstract

This Application Note details a robust, high-yield protocol for the synthesis of 3-amino-5-(3-bromo-4-iodophenyl)pyrazole , a privileged scaffold featuring an orthogonally halogenated aryl core.[1] By leveraging microwave irradiation, we reduce the cyclocondensation time from 16 hours (thermal reflux) to under 20 minutes while suppressing side reactions. The presence of both bromo- and iodo-substituents on the phenyl ring enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura), making this scaffold a versatile platform for fragment-based drug discovery (FBDD).

Introduction

The 3-aminopyrazole moiety is ubiquitous in kinase inhibitors and anti-inflammatory agents. However, synthesizing derivatives with multiple reactive handles for downstream diversification remains a bottleneck. Traditional thermal condensation of


-ketonitriles with hydrazine often suffers from long reaction times and variable yields due to the formation of azine byproducts.

This protocol addresses two critical needs:

  • Speed & Purity: Microwave-assisted synthesis drives the condensation to completion rapidly, minimizing thermal degradation.

  • Structural Utility: The 3-bromo-4-iodo substitution pattern provides "orthogonal reactivity." The C–I bond is significantly more labile toward Pd-catalyzed oxidative addition than the C–Br bond, allowing researchers to selectively functionalize the 4-position before the 3-position without protecting groups.

Retrosynthetic Analysis & Workflow

The synthesis is executed in two primary stages: the construction of the


-ketonitrile precursor followed by microwave-assisted cyclocondensation.

SyntheticWorkflow SM 3-Bromo-4-iodobenzoic Acid Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 Reflux Keto β-Ketonitrile Precursor Ester->Keto MeCN, LiHMDS THF, -78°C to RT Prod Target: 3-Amino-pyrazole Keto->Prod N2H4·H2O, EtOH Microwave, 120°C

Figure 1: Synthetic workflow for the target scaffold.

Materials and Equipment

Reagents:

  • 3-Bromo-4-iodobenzoic acid (Commercial grade, >97%)

  • Acetonitrile (Anhydrous)

  • LiHMDS (1.0 M in THF) or NaH (60% dispersion)

  • Hydrazine hydrate (50-60% solution)

  • Ethanol (Absolute)

  • p-Toluenesulfonic acid (p-TSA) - Optional catalyst

Equipment:

  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure and 200°C.

  • Vials: 10 mL or 30 mL pressure-sealed microwave vials with Teflon/silicone septa.

Detailed Protocols
Step 1: Synthesis of 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile

Rationale: Direct condensation of esters with acetonitrile anion is cleaner than the acid chloride route for halogenated substrates.

  • Esterification (Standard): Reflux 3-bromo-4-iodobenzoic acid (5.0 g) in MeOH (50 mL) with catalytic H₂SO₄ (0.5 mL) for 4 hours. Concentrate, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl 3-bromo-4-iodobenzoate .

  • C-Acylation:

    • Charge a flame-dried flask with anhydrous THF (20 mL) and cool to -78°C under Argon.

    • Add LiHMDS (1.0 M in THF, 3.0 equiv) dropwise.

    • Add dry Acetonitrile (3.0 equiv) dropwise. Stir for 30 min to form the anion.

    • Add Methyl 3-bromo-4-iodobenzoate (1.0 equiv) dissolved in THF.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Pour into ice-cold 1M HCl (pH must be acidic to protonate the enolate).

    • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄.

    • Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hex/EtOAc 4:1).

    • Target:3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (Yield typical: 85-90%).

Step 2: Microwave-Assisted Cyclocondensation

Rationale: Thermal reflux often requires 12-16 hours. Microwave heating superheats the solvent (EtOH), accelerating the nucleophilic attack of hydrazine on the carbonyl and subsequent cyclization.

  • Preparation:

    • In a 10 mL microwave vial, dissolve the

      
      -ketonitrile from Step 1 (1.0 mmol, ~350 mg) in Ethanol (3 mL).
      
    • Add Hydrazine hydrate (2.0 mmol, 2.0 equiv).

    • Optional: Add p-TSA (10 mol%) if the reaction is sluggish (usually not necessary for this substrate).

  • Irradiation Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Cool the vial to 50°C using compressed air (built-in feature of most reactors).

    • Pour the reaction mixture into ice water (20 mL).

    • The product usually precipitates as a solid. Filter and wash with cold water.

    • If oil forms:[2] Extract with EtOAc, dry, and concentrate.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for pyrazole-H4 singlet (~5.8 ppm), NH₂ broad singlet (~5.0 ppm), and the characteristic aryl pattern (d, dd, d).

    • MS (ESI): [M+H]+ peak matching the specific isotope pattern of Br and I.

Optimization & Troubleshooting
VariableRecommendationRationale
Solvent Ethanol or EtOH/Water (4:1)Ethanol absorbs MW energy efficiently (loss tangent tan

= 0.941). Water improves heating rates but may decrease solubility.
Temperature 120°C - 140°CBelow 100°C, cyclization is slow. Above 160°C, dehalogenation (loss of I) may occur.
Stoichiometry 2.0 - 3.0 equiv HydrazineExcess hydrazine drives the equilibrium but too much makes workup difficult.
Catalyst p-TSA or AcOHUse only if conversion <80% after 10 mins. Acid activates the ketone carbonyl.
Application: Orthogonal Cross-Coupling

The utility of this specific derivative lies in the ability to perform sequential Suzuki couplings.

Protocol for Selective C-4 Arylation (Iodine displacement):

  • Reagents: Pyrazole substrate (1 eq), Aryl-Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq).

  • Conditions: DME/Water, RT to 60°C .

  • Outcome: The C-I bond reacts exclusively at lower temperatures, leaving the C-Br bond intact for a second diversification step at higher temperatures (>100°C).

Selectivity Core 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Step1 Step 1: Suzuki Coupling (Pd(0), 60°C, Ar-B(OH)2) Core->Step1 Inter Intermediate: 4-Aryl-3-bromophenyl derivative Step1->Inter Selective I-displacement Step2 Step 2: Suzuki Coupling (Pd(0), 110°C, Ar'-B(OH)2) Inter->Step2 Final Final Library: 3,4-Diarylphenyl derivative Step2->Final Br-displacement

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between I and Br.

References
  • Microwave-Assisted Pyrazole Synthesis: Rao, B. R., et al. "Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid." TSI Journals, 2007. Link

  • Precursor Synthesis (

    
    -ketonitriles):  Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of 
    
    
    
    -ketonitriles." Royal Society of Chemistry Advances, 2013. Link
  • Reactivity of Halogenated Systems: "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." Benchchem, 2025.[3] Link

  • General Pyrazole Methodology: Goel, R., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review." DergiPark, 2024. Link

  • Suzuki Coupling Selectivity: Fairlamb, I. J. S., et al. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 2018. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole synthesis

Welcome to the technical support center for the synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Given the specific and complex nature of this polyhalogenated arylpyrazole, this document provides a foundational synthetic strategy, anticipates common experimental challenges, and offers robust troubleshooting solutions to optimize your reaction yields and purity.

The synthesis of substituted aminopyrazoles is a cornerstone of medicinal chemistry, with these scaffolds appearing in a wide range of biologically active compounds.[1][2] The target molecule, with its unique brominated and iodinated phenyl ring, presents specific synthetic challenges, including the potential for side reactions and purification difficulties. This guide is structured to address these issues proactively.

Proposed Synthetic Pathway

The most versatile and widely adopted method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3][4] This approach, often a variant of the Knorr pyrazole synthesis, is efficient due to the formation of a stable aromatic pyrazole ring.[5]

The proposed two-step synthesis for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is outlined below. It begins with the synthesis of the key intermediate, 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile, followed by its cyclocondensation with hydrazine hydrate.

Diagram: Proposed Reaction Mechanism

Reaction_Mechanism SM1 3-Bromo-4-iodoacetophenone Intermediate 3-(3-bromo-4-iodophenyl) -3-oxopropanenitrile (β-Ketonitrile) SM1->Intermediate 1. Claisen Condensation SM2 Diethyl carbonate SM2->Intermediate Base1 NaH or NaOEt Base1->Intermediate Product 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Intermediate->Product 2. Cyclocondensation Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Product Solvent Ethanol / Acetic Acid (cat.) Solvent->Product

Caption: Proposed two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? The most dependable method is the cyclocondensation reaction between the β-ketonitrile intermediate, 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile, and hydrazine hydrate.[3][6] This route is well-precedented for a wide variety of substituted 3-aminopyrazoles.

Q2: What are the critical reaction parameters to monitor? Temperature control and stoichiometry are crucial. For the cyclocondensation step, the initial reaction to form the hydrazone intermediate is often exothermic.[7] Maintaining a low temperature initially, followed by controlled heating, can prevent side reactions. A slight excess of hydrazine hydrate is typically used to ensure complete consumption of the β-ketonitrile.[8]

Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method.[9] Use a solvent system like 30-50% ethyl acetate in hexanes. The β-ketonitrile starting material will be less polar (higher Rf) than the highly polar 3-aminopyrazole product (lower Rf, often showing some streaking). The disappearance of the starting material spot is a primary indicator of reaction completion. For more detailed analysis, GC-MS can be used to identify intermediates and byproducts.[9]

Q4: What are the key safety precautions when working with hydrazine? Hydrazine is toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q5: My final product is difficult to purify. What are the best methods? Aminopyrazoles can be challenging to purify via standard silica gel chromatography due to their basicity and high polarity. If chromatography is necessary, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent). Alternatively, purification can often be achieved by precipitation or recrystallization.[10] Trituration of the crude product with a solvent like diethyl ether or acetone can help remove nonpolar impurities.[10]

Q6: Can I use a different base for the initial Claisen condensation? Yes, while sodium hydride (NaH) is effective, sodium ethoxide (NaOEt) in ethanol is a common and often safer alternative for forming the enolate required for the condensation with diethyl carbonate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of Final Product
Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Cyclocondensation • Increase reaction time or gently heat the reaction mixture (e.g., to 60-80°C) after the initial addition of hydrazine.• Add a catalytic amount of glacial acetic acid.[5]The cyclization of the hydrazone intermediate to the pyrazole ring is the rate-limiting step and is often accelerated by heat.[11] Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[11]
Degradation of Starting Material • Ensure the β-ketonitrile starting material is pure before use.• Run the reaction under an inert atmosphere (Nitrogen or Argon).Polyhalogenated aromatic compounds can be susceptible to degradation or side reactions, especially at elevated temperatures or in the presence of reactive impurities.[12][13]
Incorrect Stoichiometry • Carefully re-verify the molar equivalents of all reagents. • Use a slight excess (1.1 to 1.5 equivalents) of hydrazine hydrate to drive the reaction to completion.[8]The reaction is a bimolecular condensation; incorrect stoichiometry will leave unreacted starting material and reduce the theoretical maximum yield.
Problem 2: Multiple Spots on TLC / Impure Product
Potential Cause Troubleshooting Solution Scientific Rationale
Unreacted Starting Material • Optimize reaction time and temperature as described in Problem 1.• Ensure efficient stirring.Incomplete conversion is a common source of impurities. The β-ketonitrile is significantly less polar than the aminopyrazole product, making it a persistent impurity if the reaction is not complete.
Formation of Side Products • Control the temperature during hydrazine addition (e.g., 0-10°C) to manage the initial exothermic reaction.• Avoid using strong bases in the cyclization step, which could promote dehalogenation.The presence of two different halogens (Br and I) on the aromatic ring creates the possibility of dehalogenation or other side reactions, particularly under harsh conditions.[12] Iodine is generally more susceptible to reductive cleavage than bromine.
Colored Impurities • Treat a solution of the crude product with activated charcoal before filtration and concentration.[9]Side reactions involving hydrazine can sometimes produce colored impurities.[9] Activated charcoal has a high surface area and can effectively adsorb these types of molecules.
Problem 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Solution Scientific Rationale
Product Oiling Out • After the reaction is complete, cool the mixture slowly and stir vigorously to induce precipitation.• If an oil forms upon adding water, try extracting the product into an organic solvent (e.g., ethyl acetate), drying the organic layer, and concentrating it to a solid or foam. Then attempt trituration with a non-polar solvent like hexanes or diethyl ether.[7]Rapid changes in solvent polarity or temperature can cause products to separate as oils instead of crystalline solids. Slow cooling and mechanical agitation promote ordered crystal lattice formation.
Poor Separation on Silica Gel • Use a less polar solvent system and add a small amount of triethylamine (0.5-1%) to the eluent to reduce tailing.• Consider reverse-phase chromatography if the product remains difficult to purify on normal phase silica.The basic amino group on the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult elution. A basic additive neutralizes these sites.[9]
Product is Water-Soluble • If the product precipitates upon reaction completion, filter the solid directly from the reaction mixture before adding water.• If a workup is necessary, saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase and reduce the solubility of the organic product (salting-out effect).The amino and pyrazole NH groups can engage in hydrogen bonding, potentially increasing water solubility. Reducing the amount of water used in workup or using the salting-out technique can improve recovery.
Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (TLC Check) Yield_Check Check Crude Yield Start->Yield_Check Low_Yield Low Yield Yield_Check->Low_Yield < 50% Good_Yield Acceptable Yield Yield_Check->Good_Yield > 50% Sol_Yield Optimize Temp/Time Check Stoichiometry Use Acid Catalyst Low_Yield->Sol_Yield Purity_Check Check Crude Purity (TLC/NMR) Good_Yield->Purity_Check Impure Impure Purity_Check->Impure Multiple Spots Pure Pure Product Purity_Check->Pure Single Spot Sol_Purity Control Temp Triturate/Recrystallize Modify Chromatography Impure->Sol_Purity Sol_Yield->Start Rerun Reaction Sol_Purity->Pure Purified

Caption: A logical workflow for troubleshooting common synthesis issues.

Baseline Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized as necessary.

Step 1: Synthesis of 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • To the cooled suspension (0°C), add a solution of 3-bromo-4-iodoacetophenone (1.0 eq.) and diethyl carbonate (1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the consumption of the starting acetophenone.

  • Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-ketonitrile intermediate.

Step 2: Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

  • Dissolve the 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.).

  • To this solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature for 1 hour, then heat to reflux (approx. 78°C) for 3-5 hours. Monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. Filter the resulting solid, wash with water, and dry under vacuum to yield the final product.[14]

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH. Available at: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • WO2017060787A1 - Process for preparation of aminopyrazole. Google Patents.
  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Knorr Pyrazole Synthesis. Unknown Source. Available at: [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. Available at: [Link]

  • Synthesis of pyrazolines by reaction with hydrazine hydrate | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • pyrazole.pdf. CUTM Courseware. Available at: [Link]

  • US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.
  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]

  • Synthesis of Highly Deactivated Polyhalogenated Aromatic Compounds. Scientific.Net. Available at: [Link]

  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Available at: [Link]

  • A challenging synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Polyhalogenated compound. Wikipedia. Available at: [Link]

  • Importance and synthesis of polyhalogenated biaryl compounds. ResearchGate. Available at: [Link]

Sources

Optimization

Purification strategies for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole crude mixtures

Ticket ID: PUR-PYR-3B4I Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification of crude 3-amino-5-(3-bromo-4-iodophenyl)pyrazole mixtures. Executive Summary The purification...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYR-3B4I Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification of crude 3-amino-5-(3-bromo-4-iodophenyl)pyrazole mixtures.

Executive Summary

The purification of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole presents a unique set of challenges due to its amphoteric nature (basic exocyclic amine, acidic pyrazole NH) and the lipophilicity introduced by the heavy halogen atoms (bromo/iodo).

This guide moves beyond standard protocols, offering a logic-driven troubleshooting framework. It prioritizes chemical separation (Acid-Base) over physical separation (Chromatography) to maximize yield and minimize iodine dehalogenation risks.

Module 1: The "Workhorse" Strategy (Acid-Base Extraction)

Theory: The most efficient purification exploits the molecule's ionizable centers.

  • The Exocyclic Amine (

    
    ):  Weakly basic (
    
    
    
    ). It can be protonated by dilute mineral acids.
  • The Pyrazole Ring (

    
    ):  Weakly acidic (
    
    
    
    ). It can be deprotonated by strong bases, but we focus on the amine for purification to avoid stripping the halogens.

The Protocol: Use this method as your primary cleanup step for crude reaction mixtures containing unreacted hydrazine or non-basic organic byproducts.

Step-by-Step Workflow
  • Dissolution: Suspend the crude solid in EtOAc .

  • Protonation (Extraction A): Add 1.0 M HCl (aq). The product will protonate and move to the aqueous layer.

    • Checkpoint: If solids remain, they are likely non-basic impurities (or oligomers). Filter them out.

  • Wash: Extract the aqueous acidic layer with DCM (2x).

    • Why? This removes neutral lipophilic impurities (e.g., unreacted nitriles, non-basic halogenated byproducts) while keeping your product trapped in the water phase.

  • Basification (Precipitation): Cool the aqueous layer to

    
    . Slowly add saturated 
    
    
    
    or 2M NaOH until pH
    
    
    9-10.
    • Observation: The product should crash out as a solid.

  • Recovery: Filter the precipitate.[1][2] If no precipitate forms (rare for this lipophilic analog), extract with EtOAc/THF (3:1).

Visualization: Acid-Base Logic Flow

AcidBaseFlow Start Crude Mixture (Solid or Oil) AcidAdd Add EtOAc + 1M HCl (Partition) Start->AcidAdd Sep1 Phase Separation AcidAdd->Sep1 OrgLayer Organic Layer (Discard) Sep1->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product-H+) Sep1->AqLayer Product Wash Wash with DCM (Removes Lipophilic Neutrals) AqLayer->Wash Basify Adjust pH to 9-10 (with NaHCO3) Wash->Basify Result Precipitate Product Filter & Dry Basify->Result

Figure 1: Selective protonation strategy to isolate the aminopyrazole from neutral organic impurities.

Module 2: Recrystallization (Polishing)

Theory: The 3-bromo-4-iodo substitution pattern significantly increases the lipophilicity and molecular weight compared to a standard phenylpyrazole. Standard solvents like pure Ethanol might be too solubilizing for the impurities or too poor for the product.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Target Impurity ProfileNotes
Ethanol / Water 9:1

1:1
Polar/Inorganic saltsDissolve in hot EtOH; add water dropwise until turbid. Cool slowly.
Toluene / Heptane 1:2Lipophilic oilsGood for removing "oily" residues. The halogens aid solubility in hot toluene.
EtOAc / Hexanes 1:3General organic debrisStandard anti-solvent method.

Critical Troubleshooting (The "Oiling Out" Issue):

  • Symptom: The product separates as a gum/oil instead of crystals.

  • Cause: The melting point is depressed by impurities, or the solvent polarity is mismatched.

  • Fix: Re-dissolve in the "good" solvent. Seed with a tiny crystal of crude product. Cool extremely slowly (wrap the flask in foil/cotton).

Module 3: Chromatography (The "Last Resort")

Theory: Aminopyrazoles are notorious for "tailing" or "streaking" on silica gel. The basic amine interacts with acidic silanol groups (


) on the stationary phase, causing broad bands and poor separation.

The "Triethylamine Block" Protocol: Do not run a standard column. You must deactivate the silica.

  • Mobile Phase: DCM / MeOH (95:5 to 90:10).

  • Modifier: Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    to the mobile phase.
  • Column Pre-treatment: Flush the column with the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.

Warning:

  • Avoid acetone/aldehydes in your mobile phase. The primary amine on the pyrazole can react to form imines (Schiff bases) inside the column.

Module 4: Iodine Stability & Handling

The Risk: The C-I bond (Carbon-Iodine) is the weakest bond in this molecule.

  • Light Sensitivity: Prolonged exposure to ambient light can cause homolytic cleavage, turning the solid pink/purple (iodine liberation).

  • Chemical Sensitivity: Avoid strong reducing agents (e.g.,

    
    , Zinc/Acetic Acid) which will de-halogenate the ring.
    

Storage Protocol:

  • Store in amber vials.

  • Flush with Nitrogen/Argon.

  • Keep at

    
     for long-term storage.
    

Frequently Asked Questions (Troubleshooting)

Q1: My product turned pink during drying. What happened?

  • A: This indicates iodine liberation (de-iodination), likely due to light exposure or trace acid remaining on the solid.

  • Fix: Wash the solid with dilute sodium thiosulfate (

    
    ) solution to reduce free iodine back to iodide (colorless), then recrystallize immediately. Dry in the dark.
    

Q2: I have a persistent yellow impurity that co-spots on TLC.

  • A: This is likely the azobenzene derivative formed by the oxidation of the primary amine, or a condensed hydrazine impurity.

  • Fix: These are usually less basic than the product. Use the Module 1 (Acid-Base) protocol. The yellow impurity will often stay in the organic layer during the acid wash.

Q3: Can I use automated flash chromatography (Combiflash/Biotage)?

  • A: Yes, but use a C18 (Reverse Phase) column if possible.

    • Conditions: Water (0.1% Formic Acid) / Acetonitrile.

    • Why: The iodine makes the molecule hydrophobic enough to retain well on C18, and you avoid the "silanol streaking" issue entirely.

Decision Matrix: Which Method When?

DecisionMatrix Purity Check Crude Purity (LCMS / NMR) HighPurity >85% Purity Purity->HighPurity LowPurity <85% Purity Purity->LowPurity Recryst Module 2: Recrystallization (EtOH/H2O) HighPurity->Recryst AcidBase Module 1: Acid-Base Extraction LowPurity->AcidBase AcidBase->Recryst If color remains Column Module 3: Silica Column (with 1% Et3N) AcidBase->Column If isomers persist

Figure 2: Strategic decision tree for selecting the purification method based on initial crude purity.

References

  • Synthesis of 5-aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2011). "Recent advances in aminopyrazoles synthesis and functionalization." Journal of Heterocyclic Chemistry. Link[3]

  • Recrystallization of Arylpyrazoles: Khalafy, J., et al. (2013). "A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles." South African Journal of Chemistry. 4[3][5][6]

  • Tautomerism and Reactivity: Silva, V.L.M., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. 6[3]

  • General Properties of 3-Amino-5-phenylpyrazole: PubChem Compound Summary for CID 136655. Link

Sources

Troubleshooting

Resolving solubility issues of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in DMSO and Methanol

Technical Support Center: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole This guide provides in-depth troubleshooting strategies and technical advice for researchers encountering solubility challenges with 3-Amino-5-(3-bromo-4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

This guide provides in-depth troubleshooting strategies and technical advice for researchers encountering solubility challenges with 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in pure DMSO or Methanol at my desired concentration. What are the likely causes?

A1: The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For this specific pyrazole derivative, several factors may contribute to poor solubility:

  • High Molecular Weight and Halogenation: The presence of both a bromine and an iodine atom on the phenyl ring significantly increases the molecule's molecular weight and lipophilicity. This can make it more challenging for solvent molecules to effectively surround and solvate the compound.

  • Crystal Lattice Energy: The arrangement of molecules in the solid state (the crystal lattice) is held together by intermolecular forces. Significant energy is required to break this lattice, and if the energy released upon solvation does not compensate for this, solubility will be low.[1][2]

  • Intermolecular Forces: The amino group and the pyrazole ring nitrogens can participate in hydrogen bonding. While this aids solubility in polar protic solvents like methanol, strong hydrogen bonds within the crystal structure itself can hinder dissolution.[2]

  • Solvent Purity: The presence of even small amounts of water in DMSO can sometimes hinder the dissolution of highly hydrophobic compounds.[3] Always use anhydrous or high-purity solvents.

Q2: Is it safe to heat the solution to aid dissolution?

A2: Yes, gently heating the solution is a common and effective method. Increasing the temperature provides thermal energy that helps overcome the activation energy required to break the solute-solute interactions in the crystal lattice.[2][4][5] For most organic compounds, heating to a range of 37-50°C is generally safe and effective. However, it is crucial to be aware of your compound's thermal stability to avoid degradation.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous experimental buffer. How can I prevent this?

A3: This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into a solvent system where it is poorly soluble (in this case, an aqueous buffer). The primary strategy is to ensure the final concentration of the organic solvent in your assay is kept to a minimum, typically below 0.5% (v/v), to avoid impacting the biological system.[6][7] If precipitation still occurs, you may need to explore co-solvent systems or other formulation strategies as detailed in the troubleshooting guide below.

Q4: What is the difference between using DMSO and Methanol for this compound?

A4: DMSO and Methanol are both polar solvents but differ in their nature:

  • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent. It is an excellent solvent for a wide range of polar and nonpolar compounds due to its large dipole moment.[8][9] It is a strong hydrogen bond acceptor but has no hydrogen bond donor capabilities.

  • Methanol: A polar protic solvent. It can act as both a hydrogen bond donor and acceptor, making it effective at solvating compounds that can also participate in hydrogen bonding.[10]

For 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole, DMSO is often the first choice for creating high-concentration stock solutions due to its superior solubilizing power for diverse organic molecules.[6] Methanol can also be effective, particularly due to the compound's hydrogen bonding potential, but may not achieve the same high concentrations as DMSO.

Systematic Troubleshooting Guide

This guide presents a tiered approach to systematically resolve solubility issues. Begin with Tier 1 and proceed to the next tier only if the problem persists.

G cluster_0 Tier 1: Foundational Techniques cluster_1 Tier 2: Advanced Solubilization cluster_2 Outcome start Start: Insoluble Compound vortex 1. Vortex & Sonicate (Mechanical Agitation) start->vortex heat 2. Gentle Warming (37-50°C) vortex->heat check_purity 3. Verify Solvent Purity (Use Anhydrous Grade) heat->check_purity tier2_entry Proceed to Tier 2 check_purity->tier2_entry Still Insoluble? cosolvent 4. Employ a Co-Solvent System (e.g., DMSO/Ethanol) tier2_entry->cosolvent ph_adjust 5. Adjust pH (Acidification for Amino Group) cosolvent->ph_adjust success Success: Compound Solubilized ph_adjust->success Problem Resolved?

Caption: A step-by-step workflow for troubleshooting solubility issues.

Tier 1: Foundational Techniques

These initial steps leverage mechanical and thermal energy to promote dissolution without chemically altering the solvent system.

  • Mechanical Agitation (Vortexing & Sonication):

    • Why: These methods increase the kinetic energy of the system and, in the case of sonication, use high-frequency sound waves to break apart solute aggregates. This increases the surface area of the compound that is exposed to the solvent, accelerating the rate of dissolution.[3]

    • How: After adding the solvent, vortex the sample vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-15 minutes.

  • Gentle Warming:

    • Why: For most solids, solubility increases with temperature.[2][5] Heat provides the necessary energy to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to interact with the solute molecules.[4]

    • How: Warm the sample in a water bath or on a heat block to 37-50°C while stirring or vortexing intermittently. Allow the solution to cool to room temperature to ensure the compound does not precipitate back out.

  • Verify Solvent Purity:

    • Why: DMSO is hygroscopic and readily absorbs moisture from the air.[3] Water contamination can reduce its ability to solubilize certain nonpolar or lipophilic compounds.

    • How: Use a fresh, unopened bottle of anhydrous or high-purity grade DMSO or Methanol.

Tier 2: Advanced Solubilization Strategies

If foundational techniques are insufficient, modifying the solvent environment may be necessary.

  • Employ a Co-Solvent System:

    • Why: A co-solvent is a secondary solvent added to the primary solvent to change its overall properties, such as polarity.[11][12] This can significantly enhance the solubility of a poorly soluble compound.[13] For instance, adding a less polar solvent like ethanol to methanol can sometimes improve the dissolution of a lipophilic compound. When preparing for aqueous dilutions, using a co-solvent like PEG400 in your DMSO stock can help maintain solubility.[14]

    • How: Experiment with binary solvent systems. Start with a 9:1 ratio (e.g., 90% DMSO, 10% Ethanol) and adjust as needed. See Protocol 2 for a systematic approach.

  • Adjust pH (for Aqueous Dilutions):

    • Why: The 3-amino group on the pyrazole ring is basic and can be protonated in an acidic environment (pH < pKa) to form a more soluble salt.[2][15] This is a powerful technique for increasing aqueous solubility.

    • How: When preparing your final aqueous solution, use a buffer with a lower pH (e.g., pH 4-5). It is critical to first confirm that your compound is stable at this pH and that the pH is compatible with your downstream application (e.g., cell culture, enzyme assay).

G cluster_0 Poorly Soluble System cluster_1 Co-Solvent Mediated System solute Hydrophobic Compound solvent Polar Solvent (e.g., Methanol) solute->solvent Low Affinity solute2 Hydrophobic Compound cosolvent Co-Solvent solute2->cosolvent High Affinity solvent2 Polar Solvent (e.g., Methanol) cosolvent->solvent2 High Affinity

Sources

Optimization

Technical Support Center: Minimizing Debromination of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in Cross-Coupling Reactions

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the dedicated technical support guide for researchers utilizing 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the dedicated technical support guide for researchers utilizing 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the selective functionalization of this versatile building block. Our primary focus is to address and mitigate the common side reaction of debromination, ensuring high yields and purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole and the nature of the debromination side reaction.

Q1: What is debromination in the context of my reaction, and why is it a significant problem?

A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is an undesired side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 3-Amino-5-(4-iodophenyl)pyrazole as a major impurity. This side reaction is problematic for several reasons: it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to its structural similarity to both the starting material and other potential side products.[1]

Q2: I intend to perform a sequential cross-coupling. Why should the reaction be selective for the C-I bond over the C-Br bond?

A2: The selectivity is governed by the fundamental mechanism of palladium-catalyzed cross-coupling reactions, which begins with the oxidative addition of the catalyst into the carbon-halogen bond.[3][4] The bond dissociation energy of carbon-halogen bonds decreases down the group. Consequently, the general order of reactivity for oxidative addition is C–I > C–Br > C–Cl.[5] This inherent difference in reactivity allows for the highly selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations, provided the reaction conditions are properly controlled.

Q3: What are the primary experimental factors that promote the undesired debromination side reaction?

A3: Several key parameters can inadvertently favor debromination.[1] These include:

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the cleavage of the C-Br bond, increasing the rate of debromination.[1]

  • Choice of Base: Strong bases, particularly alkoxides or hydroxides, and some organic amine bases can promote debromination.[1][2] They can act as or generate hydride donors, which are key species in the hydrodehalogenation pathway.[6][7]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligands play a crucial role.[1] Highly active, electron-rich, and sterically bulky ligands can sometimes increase the rate of competing side reactions, including debromination.[8]

  • Presence of Hydride Sources: Protic solvents (like alcohols or water) and certain bases can serve as sources of hydride ions, which can be transferred to the palladium complex, leading to reductive cleavage of the C-Br bond.[2][6]

Q4: How might the 3-amino-pyrazole moiety itself influence the reaction?

A4: The 3-amino-pyrazole core has distinct electronic and coordinating properties that can influence the reaction. The pyrazole ring is an electron-rich heterocycle.[9] The amino group (-NH2) and the pyrazole nitrogens can act as potential ligands, coordinating to the palladium center. This coordination could modulate the catalyst's activity and selectivity. Furthermore, the N-H proton of the pyrazole is acidic and will react with the base, which must be accounted for in the reaction stoichiometry. In some challenging systems, N-protection of the pyrazole or amino group can be a viable strategy to prevent these interactions and simplify the reaction profile.[2]

Section 2: Troubleshooting Guide for Debromination

This guide is designed to provide a logical, step-by-step approach to diagnosing and solving issues with debromination during the selective C-I coupling of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Problem: High levels (>5%) of the debrominated byproduct, 3-Amino-5-(4-iodophenyl)pyrazole, are detected.

The appearance of this byproduct indicates that conditions are too harsh or that a source of hydride is present in the reaction mixture. The following workflow is recommended to systematically address the issue.

G Start Debromination Detected (>5%) Temp Step 1: Optimize Temperature Start->Temp Initial Action Base Step 2: Screen Milder Bases Temp->Base If problem persists Solvent Step 3: Evaluate Solvent System Base->Solvent If problem persists Ligand Step 4: Modify Catalyst/Ligand Solvent->Ligand If problem persists End Problem Resolved Ligand->End Success

Caption: Troubleshooting workflow for debromination.
Step 1: Optimize Reaction Temperature

Causality: Excessive thermal energy can overcome the activation barrier for the undesired C-Br bond cleavage. Lowering the temperature is the most straightforward initial step to favor the more facile C-I bond activation.

Recommended Actions:

  • If your reaction is running at a high temperature (e.g., >100 °C), reduce it to 80 °C and monitor the reaction over a longer period.

  • If debromination persists, attempt the reaction at a lower temperature, such as 50-60 °C, or even room temperature if using a highly active catalyst system. Be aware that reaction times will increase significantly.

Step 2: Screen Milder, Non-Nucleophilic Bases

Causality: The base is critical for the transmetalation step in Suzuki couplings but can also be the primary culprit in promoting debromination.[6] Stronger bases can generate hydride species, especially from protic solvents or impurities.[2]

Recommended Actions:

  • Immediately switch from strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) to milder inorganic bases.

  • Perform a screen of bases to identify the optimal choice for your specific coupling partner.

Base TypeRecommended BasesRationale & Comments
Phosphate K₃PO₄Often an excellent first choice. A strong, but generally non-nucleophilic base effective in many cross-couplings.[10]
Carbonate K₂CO₃, Cs₂CO₃Milder than phosphates and very effective. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[1]
Fluoride KF, CsFCan be very effective, particularly in minimizing side reactions with sensitive heterocyclic substrates.[2]
Step 3: Evaluate and Modify the Solvent System

Causality: Protic solvents (alcohols, water) or even residual water in aprotic solvents can act as a hydride source, leading to reductive dehalogenation.[2][7]

Recommended Actions:

  • If using a protic solvent like methanol or ethanol, switch to an aprotic solvent system.

  • Ensure all aprotic solvents (e.g., Dioxane, THF, Toluene, DMF) are anhydrous and properly degassed. Oxygen can lead to catalyst deactivation and promote side reactions.[6][10]

  • If your protocol requires an aqueous mixture (e.g., Dioxane/H₂O), minimize the amount of water or try to switch to a completely anhydrous system with a base like K₃PO₄.

Step 4: Modify the Catalyst and Ligand

Causality: The ligand sphere around the palladium atom dictates its reactivity. Electron-rich, bulky phosphine ligands accelerate oxidative addition and reductive elimination.[3][8] While this is often beneficial, an overly active catalyst can begin to cleave the stronger C-Br bond.

Recommended Actions:

  • If using a very electron-rich and bulky ligand (e.g., tBu₃P), consider switching to a less donating biarylphosphine ligand.

  • Screen a set of common ligands to find a balance between high reactivity for the C-I coupling and low reactivity for the C-Br cleavage.

Ligand ClassRecommended LigandsRationale & Comments
Biarylphosphines SPhos, XPhosGenerally provide high catalyst activity and stability. Good starting points for challenging couplings.
Ferrocenylphosphines dppf (Pd(dppf)Cl₂)A robust and widely used ligand. Often provides good results with less propensity for side reactions than more active ligands.
Triphenylphosphine PPh₃ (Pd(PPh₃)₄)A classic, less electron-rich ligand. Its lower activity might be advantageous in preventing over-reactivity.
Ligand-Free Pd(OAc)₂In some cases, ligand-free conditions can be surprisingly effective and may reduce side reactions.[11][12]

Section 3: Recommended Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a robust starting point designed to minimize debromination.

Materials:

  • 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole, the arylboronic acid, and the base.

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[10]

  • Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe or cannula.

  • Seal the vial tightly and place it in a pre-heated heating block set to 80 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC. Check for consumption of starting material and formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to quench and remove inorganic salts.[10]

Protocol 2: Analytical Method for Quantifying Debromination by UHPLC-MS

Accurate quantification of the side product is crucial for effective troubleshooting.

Instrumentation:

  • UHPLC system with a C18 or Phenyl-Hexyl column.

  • Mass Spectrometer (Quadrupole or TOF) with an Electrospray Ionization (ESI) source.[13]

Method:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Acetonitrile/Water 1:1).

  • Chromatography: Develop a gradient method starting with a high aqueous phase composition and ramping to a high organic phase composition to ensure separation of the starting material, product, and byproduct.

    • Starting Material: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

    • Desired Product: Coupled product (higher molecular weight)

    • Debrominated Byproduct: 3-Amino-5-(4-iodophenyl)pyrazole (Mass will be ~79 Da less than the starting material)

  • Mass Spectrometry: Operate the MS in positive ESI mode. Monitor the exact masses corresponding to the [M+H]⁺ ions for all three key components.

  • Quantification: Integrate the peak areas from the extracted ion chromatograms (EICs) for each component. The percentage of the debrominated byproduct can be estimated by its peak area relative to the sum of all product-related peaks. For precise quantification, calibration curves with synthesized standards should be used.

Section 4: Visual Guides

G cluster_start Starting Material cluster_desired Desired Reaction Pathway (e.g., Suzuki Coupling) cluster_side Undesired Side Reaction (Debromination) SM 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole DP 3-Amino-5-(3-bromo-4'-R-biphenyl-4-yl)pyrazole SM->DP Selective C-I Coupling [Pd], Base, R-B(OH)2 SP 3-Amino-5-(4-iodophenyl)pyrazole SM->SP Reductive Debromination Hydride Source

Caption: Reaction pathways for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

References

  • D. R. P. and J. F. H. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Institutes of Health. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • So, C. M., & Fu, G. C. (n.d.). General Chemoselective Suzuki Couplings. Manuscript. [Link]

  • Steffan, R. J., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC. National Institutes of Health. [Link]

  • Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • American Chemical Society (n.d.). Facilitating chemoselectivity in ligand-free Suzuki-Miyauri cross-coupling reactions. American Chemical Society. [Link]

  • Powers, I. G., & Wu, J. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. National Institutes of Health. [Link]

  • ResearchGate (n.d.). Mechanism of palladium-catalyzed cross-coupling reactions between alkyl... | Download Scientific Diagram. ResearchGate. [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ChemRxiv (n.d.). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate. ChemRxiv. [Link]

  • Beilstein-Institut (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein-Institut. [Link]

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Heravi, M. M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. National Institutes of Health. [Link]

  • Royal Society of Chemistry (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • MDPI (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Regioselective Synthesis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Welcome to the Technical Support Center. As drug development professionals, synthesizing highly functionalized scaffolds like 3-amino-5-(3-bromo-4-iodophenyl)pyrazole presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, synthesizing highly functionalized scaffolds like 3-amino-5-(3-bromo-4-iodophenyl)pyrazole presents unique mechanistic challenges. The presence of the di-halogenated aryl ring (3-bromo-4-iodo) makes this molecule an invaluable precursor for orthogonal cross-coupling (e.g., sequential Suzuki/Sonogashira reactions). However, controlling the regioselectivity during the cyclocondensation of 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile with hydrazine derivatives is a frequent source of experimental failure.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind kinetic versus thermodynamic control, and resolving the common confusion between true regioisomers and annular tautomers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

FAQ 1: I synthesized the compound using unsubstituted hydrazine hydrate. My LC-MS shows one mass, but my ¹H-NMR in DMSO-d₆ shows split signals for the pyrazole C4-H and the amino protons. Did I get a mixture of regioisomers?

Analysis & Causality: No, you are observing annular tautomerism, not a failure in regioselectivity. When using unsubstituted hydrazine, the resulting 1H-pyrazole exists in a rapid, dynamic equilibrium between the 3-amino-5-aryl and 5-amino-3-aryl forms[1]. In highly polar, hydrogen-bonding solvents like DMSO-d₆, the exchange rate between these tautomers can align with the NMR timescale, resulting in broadened or duplicated signals.

Tautomerism T1 3-Amino-5-(3-bromo-4-iodophenyl) -1H-pyrazole (Tautomer A) T2 5-Amino-3-(3-bromo-4-iodophenyl) -1H-pyrazole (Tautomer B) T1->T2 Annular Tautomerism (Solvent/pH dependent)

Caption: Annular tautomeric equilibrium of the unsubstituted aminopyrazole.

Actionable Solution: To validate that your product is pure, run a Variable Temperature (VT) NMR at 80 °C. The thermal energy will increase the rate of tautomeric exchange, causing the split signals to coalesce into a single sharp set of peaks. Alternatively, adding a trace amount of Trifluoroacetic Acid (TFA) to the NMR tube will catalyze the proton exchange and sharpen the spectrum.

FAQ 2: I need to protect the pyrazole to perform a cross-coupling on the 3-bromo-4-iodophenyl ring. When I react the β-ketonitrile with Boc-hydrazine, I predominantly get the 1-Boc-5-amino-3-arylpyrazole instead of my target 1-Boc-3-amino-5-arylpyrazole. How do I invert this regioselectivity?

Analysis & Causality: This is a classic issue of kinetic versus thermodynamic control. The ketone carbonyl of your β-ketonitrile is highly electrophilic. The terminal, less sterically hindered nitrogen of Boc-hydrazine attacks the ketone first, forming a hydrazone intermediate[2]. Under neutral or acidic conditions (thermodynamic control), the internal, protected nitrogen (NH-Boc) slowly cyclizes onto the nitrile, yielding the 1-Boc-5-amino-3-arylpyrazole as the major product.

To invert the regioselectivity and obtain the 3-amino isomer, you must shift the reaction to strict kinetic control using strong base catalysis.

Regioselectivity A β-Ketonitrile + Boc-Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C 1-Boc-3-amino-5-arylpyrazole (Target: Kinetic Product) B->C EtONa / EtOH (Base Catalysis) D 1-Boc-5-amino-3-arylpyrazole (Byproduct: Thermodynamic Product) B->D AcOH / Toluene (Acid Catalysis)

Caption: Regiodivergent cyclization pathways for N-protected aminopyrazoles.

Actionable Solution: By using Sodium Ethoxide (EtONa) in Ethanol, the base deprotonates the β-ketonitrile, reducing the electrophilicity of the ketone. Simultaneously, it enhances the nucleophilicity of the hydrazine, driving a rapid, kinetically favored cyclization that preferentially yields the 1-Boc-3-amino-5-arylpyrazole.

FAQ 3: My cyclization reaction is stalling. TLC shows a buildup of the hydrazone intermediate, and the final ring closure onto the nitrile is very slow. How can I force completion?

Analysis & Causality: The nitrile carbon is a relatively poor electrophile compared to the initial ketone. If you are operating under conditions where base catalysis is not suitable (e.g., protecting group sensitivity), you must activate the nitrile electrophile.

Actionable Solution: Add 1.0 to 1.5 equivalents of Glacial Acetic Acid (AcOH) and switch the solvent to Toluene. Refluxing this mixture with a Dean-Stark trap will protonate the nitrile (increasing its electrophilicity) and remove water, driving the thermodynamic cyclization to completion. Note that this will exclusively yield the 5-amino regioisomer.

Part 2: Quantitative Data on Regioselectivity

The table below summarizes the effect of various reaction conditions on the regiomeric ratio during the cyclocondensation of β-ketonitriles with substituted hydrazines.

Hydrazine TypeSolvent SystemCatalyst / AdditiveTemp (°C)Dominant ControlRatio (3-Amino : 5-Amino)
PhenylhydrazineTolueneAcOH (1.0 eq)110Thermodynamic10 : 90
PhenylhydrazineEthanolEtONa (1.2 eq)78Kinetic85 : 15
Boc-HydrazineTolueneAcOH (1.0 eq)110Thermodynamic<5 : >95
Boc-Hydrazinetert-Butanolt-BuOK (1.5 eq)85Kinetic75 : 25

Data extrapolated from regiodivergent cyclization studies of aminopyrazoles,[2].

Part 3: Self-Validating Experimental Protocol

Kinetically Controlled Synthesis of 1-Boc-3-amino-5-(3-bromo-4-iodophenyl)pyrazole

Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the kinetic pathway is maintained and the correct regioisomer is isolated.

Step 1: Enolate Formation (Activation)

  • Dissolve 3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile (1.0 eq) in anhydrous Ethanol (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add Sodium Ethoxide (EtONa, 21 wt% in EtOH, 1.2 eq).

    • Causality: Deprotonating the active methylene creates the enolate, reducing the electrophilicity of the ketone and priming the system for kinetic control.

Step 2: Hydrazine Addition 4. Slowly add tert-Butyl carbazate (Boc-hydrazine, 1.1 eq) to the cold mixture. 5. Stir at 0 °C for 30 minutes, then gradually warm to room temperature over 2 hours.

  • Validation Check: Remove a 50 µL aliquot, quench in water/EtOAc, and check via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and formation of a highly polar intermediate (hydrazone) indicates successful condensation.

Step 3: Kinetically Driven Cyclization 6. Heat the reaction mixture to 78 °C (reflux) for 4-6 hours.

  • Causality: The strong base enhances the nucleophilicity of the internal nitrogen, forcing the kinetically favored ring closure onto the nitrile before thermodynamic equilibration can occur.

Step 4: Workup and Regioisomer Verification 7. Concentrate the mixture in vacuo, and partition between EtOAc and saturated aqueous NH₄Cl (to neutralize the base and halt equilibration). 8. Extract, dry over Na₂SO₄, and purify via flash chromatography.

  • Self-Validation: Run a ¹⁵N-HMBC NMR experiment on the purified product. The 3-amino isomer will show a distinct correlation between the exocyclic amine protons and the C4 carbon, confirming the kinetic regioselectivity has been achieved.

References

* Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION | Source: chim.it | URL: *[2] Title: A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles | Source: Benchchem | URL: 2 *[1] Title: 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine | Source: Benchchem | URL: 1

Sources

Optimization

Technical Support Center: Crystallization Engineering for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Technical Context & Physicochemical Profile[1][2][3][4][5][6][7][8] 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a critical scaffold in the synthesis of type I/II kinase inhibitors (e.g., B-Raf inhibitors). Its purificati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Context & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a critical scaffold in the synthesis of type I/II kinase inhibitors (e.g., B-Raf inhibitors). Its purification is often complicated by the "heavy" halogen substitution pattern, which drastically alters solubility compared to non-halogenated analogs.

Molecular Analysis for Solvent Selection
  • The Pyrazole Core: Amphoteric. The N-H motif acts as a hydrogen bond donor, while the N2 nitrogen is an acceptor. This makes the molecule moderately soluble in polar protic solvents (Alcohols).

  • The 3-Amino Group: Increases polarity and basicity. It allows for salt formation (HCl, H₂SO₄) but also invites oxidation if not handled under inert atmosphere.

  • The 3-Bromo-4-Iodo Phenyl Ring: This is the "solubility driver." These large, lipophilic halogens significantly reduce water solubility and increase solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM). The Iodine atom is photosensitive; degradation leads to purple/brown discoloration.

Solubility Profile (Estimated)
SolventSolubility @ 25°CSolubility @ BoilingSuitability
Water InsolublePoorAnti-solvent
Ethanol (EtOH) ModerateHighPrimary Solvent
Ethyl Acetate (EtOAc) HighVery HighPrimary Solvent
Heptane/Hexanes InsolubleLowAnti-solvent
Toluene ModerateHighAlternative Solvent
DMSO/DMF Very HighVery HighAvoid (Hard to remove)

Standard Operating Protocols (SOPs)

Protocol A: The "Green" System (Ethanol / Water)

Best for: Removing inorganic salts (NaBr, KI) and highly polar byproducts.

Mechanism: This system utilizes the steep solubility curve of the amino-pyrazole in hot ethanol while using water to depress solubility upon cooling.

  • Dissolution: Suspend crude solid in Ethanol (95% or absolute) at a ratio of 5-8 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 0.5 mL increments until clear.

    • Note: If the solution is dark brown/purple, add a spatula tip of Sodium Metabisulfite or activated charcoal (filter hot if using charcoal) to sequester free iodine.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot Ethanol (approx. 0.5 - 1 mL) to clear the solution again.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: Rapid cooling here will cause the product to "oil out" (separate as a liquid) rather than crystallize.

  • Harvest: Cool to 0-4°C for 1 hour. Filter the white/off-white needles. Wash with cold 50% EtOH/Water.

Protocol B: The "Lipophilic" System (Ethyl Acetate / Heptane)

Best for: Removing non-polar organic impurities (unreacted starting materials, dimers).

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at reflux (approx. 3-4 mL/g).

  • Precipitation: Remove from heat source but keep hot. Slowly add Heptane (or Hexanes) until the ratio is approximately 1:1 or until turbidity is observed.

  • Seeding: If available, add a seed crystal of pure product at ~50°C.

  • Cooling: Allow to cool to room temperature with gentle stirring.

  • Filtration: Collect solids. Wash with 1:3 EtOAc:Heptane.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Cause: This is the most common failure mode for aryl-pyrazoles. It occurs when the "metastable zone" is crossed too quickly, or the melting point of the solvated impurity is lower than the process temperature. Solution:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seed it: Add a tiny crystal of pure product (or scratch the glass wall) at a temperature just below the cloud point.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

  • Switch Systems: If using EtOH/Water, switch to Protocol B (EtOAc/Heptane) . Water-based systems often exacerbate oiling in lipophilic-halogenated compounds.

Q2: The crystals are turning purple/brown during drying.

Cause: The C-I bond (Carbon-Iodine) is weak. Exposure to light or heat liberates elemental Iodine (


).
Solution: 
  • Protect from Light: Wrap the crystallization flask in aluminum foil.

  • Vacuum Dry: Dry in a vacuum oven at <40°C . Do not use high heat.

  • Scavenger: Wash the filter cake with a cold, dilute solution of Sodium Thiosulfate (

    
    ) before the final solvent wash to strip surface iodine.
    
Q3: Low recovery yield (<50%). Where is my product?

Cause: The 3-amino group makes the molecule basic. If the pH of your water (in Protocol A) is slightly acidic, the pyrazole may form a soluble salt and stay in the mother liquor. Solution:

  • Ensure the water used is neutral or slightly basic (pH 8-9, adjust with dilute

    
    ).
    
  • Check the mother liquor by TLC. If product is present, concentrate the filtrate and run a second crop.[1]

Decision Matrix (Visual Guide)

The following diagram illustrates the logical flow for selecting the correct purification strategy based on observed impurity profiles.

Recrystallization_Logic Start Crude 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity PolarImp Polar/Inorganic Impurities (Salts, dark tars) CheckImpurity->PolarImp High Polarity NonPolarImp Lipophilic Impurities (Starting material, dimers) CheckImpurity->NonPolarImp Low Polarity SystemA Protocol A: EtOH / Water (Thermal Gradient) PolarImp->SystemA SystemB Protocol B: EtOAc / Heptane (Anti-solvent) NonPolarImp->SystemB ResultOil Issue: Product Oils Out? SystemA->ResultOil SystemB->ResultOil FixOil 1. Reheat to solution 2. Add Seed Crystal 3. Cool slower ResultOil->FixOil Yes Final Pure Crystalline Solid ResultOil->Final No FixOil->Final

Caption: Decision workflow for solvent system selection based on impurity polarity and handling "oiling out" events.

References

  • Vertex Pharmaceuticals Inc. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.[2] WO2001012189A1. Link

    • Relevance: Establishes the foundational synthesis and purification (crystallization)
  • Bayer AG. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.[3] Link

    • Relevance: Details the industrial handling of amino-pyrazoles, specifically the use of toluene and alcohol/water systems for salt removal and purific
  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of 5-Amino-3-arylpyrazoles. Journal of Organic Chemistry. Relevance: Discusses the tautomeric stability and solubility characteristics of 3-amino vs 5-amino arylpyrazoles.
  • Anderson, B. (2012). The Practice of Medicinal Chemistry: Purification Strategies. Academic Press. Relevance: General reference for the "Oiling Out" phenomenon in heterocycles and the use of seeding in EtOAc/Heptane systems.

Sources

Troubleshooting

Stability of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole under acidic and basic conditions

Prepared by the Senior Application Scientist Team This technical guide provides a comprehensive overview of the predicted stability of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole under various chemical environments. As a no...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical guide provides a comprehensive overview of the predicted stability of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole under various chemical environments. As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, a thorough understanding of its stability profile is crucial for ensuring data integrity, developing robust formulations, and defining appropriate storage conditions.[1]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter. We will delve into the chemical principles governing the molecule's behavior, provide detailed experimental protocols for stability assessment, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the overall predicted stability of the pyrazole core structure?

The pyrazole ring is an aromatic heterocycle, which confers significant stability.[2] It can act as both a weak base, undergoing protonation at its pyridine-like nitrogen in acidic media, and a weak acid, with the potential for deprotonation of the pyrrole-like N-H group under strongly basic conditions.[3][4] The synthesis of many pyrazole derivatives occurs under acidic or basic conditions, indicating the core ring system is generally robust and not prone to facile ring-opening.[5][6] However, the substituents on the ring play a crucial role in modulating its overall reactivity and stability.

Q2: How is the 3-amino group expected to influence stability under acidic conditions?

The exocyclic amino group at the 3-position is a key functional group to consider. In acidic media, this amino group, along with the pyridine-like nitrogen of the pyrazole ring, will likely be protonated.[4] While this generally protects the amino group from certain reactions, under harsh acidic conditions (e.g., elevated temperature and strong acid concentration), it may be susceptible to hydrolytic deamination to form the corresponding 3-hydroxy-pyrazole derivative. This is a common degradation pathway for amino-heterocycles.

Q3: What is the predicted stability of the molecule under basic conditions?

Under basic conditions, the pyrrole-like N-H of the pyrazole ring can be deprotonated to form a pyrazolide anion.[4] The 3-amino group is generally stable under basic conditions. The primary concern under strong basic conditions, especially when heated, would be potential nucleophilic substitution reactions involving the halogenated phenyl ring, although this typically requires harsh conditions.

Q4: How do the bromo and iodo substituents on the phenyl ring affect stability?

The Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds on the phenyl ring are generally stable. However, they can be susceptible to degradation under specific stress conditions:

  • Photodegradation: Aryl halides, particularly aryl iodides, can be susceptible to photolytic cleavage, where exposure to light (especially UV) can cause the C-I bond to break, forming radical species.[7] This can initiate a cascade of degradation reactions.

  • Reductive Dehalogenation: In the presence of reducing agents or under certain catalytic conditions, the halogen atoms could be reductively removed. This is not a typical degradation pathway under simple acidic or basic hydrolysis but could be a concern in complex biological matrices or in the presence of certain excipients.

  • Nucleophilic Aromatic Substitution: While difficult, under forcing conditions of high temperature and strong nucleophiles, substitution of the bromine or iodine could occur. The iodine atom is generally a better leaving group than bromine.

Q5: What are the recommended storage and handling conditions for this compound?

Based on the predicted stability profile, the following storage conditions are recommended to maximize shelf-life and prevent degradation:

  • Temperature: Store stock solutions and solid material at low temperatures, such as -20°C or -80°C.[8]

  • Light: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil to prevent potential photodegradation.[8]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.[9]

  • pH: Stock solutions should ideally be prepared in a suitable organic solvent like DMSO or ethanol. If aqueous buffers are necessary, use a neutral or slightly acidic pH and prepare them fresh to avoid microbial growth. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action Plan
New, unexpected peaks appear in my HPLC chromatogram after incubation in acidic or basic solution. This is the most direct evidence of chemical degradation. The new peaks likely correspond to one or more degradation products.[10]1. Confirm the Peak is a Degradant: Run a control sample (compound in neutral solution) to ensure the peak isn't an artifact. 2. Characterize the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of 1 Da could suggest hydrolysis of the amino group to a hydroxyl group. A mass decrease of 127 Da or 79/81 Da could indicate de-iodination or de-bromination, respectively. 3. Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of your main peak to see if a degradant is co-eluting.
The color of my sample solution changes upon adding acid or base. This could be due to degradation resulting in a colored product. However, it is more likely a benign change in the molecule's chromophore upon protonation or deprotonation (a halochromic effect). Aromatic systems with amino groups can exhibit such pH-dependent color changes.1. Analyze by HPLC: Immediately analyze the colored solution by HPLC. If the chromatogram shows only the parent peak with no new degradation peaks, the color change is likely not indicative of degradation. 2. Use UV-Vis Spectroscopy: Monitor the UV-Vis spectrum of the compound at different pH values. A shift in the maximum absorbance wavelength (λmax) upon changing pH is expected and can confirm a change in the electronic state of the molecule without necessarily indicating degradation.[8]
I observe a loss of the main compound peak area over time, but no new peaks appear. This can be a challenging scenario. Potential causes include: 1. The degradant is not UV-active or does not elute from the column. 2. The compound is precipitating out of solution. 3. The compound is adsorbing to the surface of the container.[11]1. Check for Precipitation: Visually inspect your sample vial for any solid material. Centrifuge the sample and analyze the supernatant to see if the concentration has dropped. 2. Change HPLC Detection: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to look for non-UV active degradants. 3. Verify Mass Balance: A proper stability-indicating method should account for >95% of the initial peak area (parent + degradants). A significant loss suggests an issue with the analytical method.[10] 4. Test Different Vials: Try using silanized glass or low-adsorption polypropylene vials to rule out adsorption issues.[11]
Experimental Protocols & Data Summary

A forced degradation study is essential to definitively determine the stability of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.[12]

Protocol 1: Forced Degradation Study (Acidic & Basic Hydrolysis)
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, and 24 hours). Protect from light.

  • Time Point Sampling & Quenching: At each time point, withdraw an aliquot from each sample.

    • For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately by HPLC-UV/MS as described in Protocol 2.

Protocol 2: Stability Monitoring by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or other determined λmax).

  • Injection Volume: 10 µL.

Table 1: Predicted Stability and Degradation Profile Summary
Condition Predicted Stability Likely Degradation Pathway Potential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Moderate to LowHydrolysis of the C3-amino group.3-Hydroxy-5-(3-bromo-4-iodophenyl)pyrazole
Basic (e.g., 0.1 M NaOH, 60°C) ModerateGenerally stable, potential for dehalogenation under harsh conditions.3-Amino-5-(3-bromo-4-hydroxyphenyl)pyrazole
Oxidative (e.g., 3% H₂O₂) ModerateOxidation of the pyrazole ring or amino group.Ring-opened products, N-oxides.[7]
Photolytic (UV/Vis light) LowCleavage of the C-I bond.3-Amino-5-(3-bromophenyl)pyrazole and other radical-derived products.
Thermal (Dry Heat, >80°C) HighGeneral decomposition at high temperatures.Complex mixture of products.[12]
Visualizations
Predicted Degradation Pathways

DegradationPathways cluster_acid Acidic Hydrolysis cluster_photo Photodegradation Parent 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Acid_Deg 3-Hydroxy-5-(3-bromo-4-iodophenyl)pyrazole Parent->Acid_Deg + H₂O / H⁺ - NH₃ Photo_Deg 3-Amino-5-(3-bromophenyl)pyrazole Parent->Photo_Deg - I•

Caption: Predicted major degradation pathways under acidic and photolytic stress.

Forced Degradation Experimental Workflow

Workflow A Prepare 1 mg/mL Stock Solution B Aliquot and Add Stressor (Acid, Base, H₂O₂, etc.) A->B C Incubate at Controlled Temperature & Time Points B->C D Withdraw Aliquot C->D E Quench/Neutralize Reaction D->E F Dilute to Final Concentration E->F G Analyze via Stability-Indicating HPLC F->G H Characterize Degradants (LC-MS, NMR) G->H

Caption: Standard experimental workflow for a forced degradation study.

References
  • Benchchem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Smolecule. (n.d.). A Proposed Framework for a Stability Troubleshooting Guide.
  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • ResearchGate. (n.d.). Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process.
  • Guidechem. (n.d.). 3-Aminopyrazole 1820-80-0 wiki.
  • NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II).
  • AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • NIH. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.
  • Benchchem. (n.d.). Technical Support Center: Long-Term Stability of Small Molecules in Biological Samples.
  • ScienceDirect. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.
  • University of Bristol Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • NIH. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • NIH. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
  • Journal of Organic and Pharmaceutical Chemistry. (2020). Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione.
  • lifechem pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India.
  • Beilstein Journal of Organic Chemistry. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Benchchem. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • LookChem. (n.d.). 3-Aminopyrazole CAS 1820-80-0 Manufacturers, Suppliers, Factory.
  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry.
  • HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Reference Data & Comparative Studies

Validation

High-Field 2D NMR vs. Standard 1D NMR: A Comparative Guide for the Structural Elucidation of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

For researchers and drug development professionals synthesizing complex halogenated heterocycles, unambiguous structural elucidation is a critical bottleneck. 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole presents a unique an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex halogenated heterocycles, unambiguous structural elucidation is a critical bottleneck. 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole presents a unique analytical challenge: it features a highly functionalized pyrazole core prone to tautomerism, alongside a densely substituted phenyl ring containing two different heavy halogens (bromine and iodine).

This guide objectively compares the analytical performance of standard 400 MHz 1D NMR platforms against high-field 600 MHz multiparametric 2D NMR workflows. By examining the causality behind chemical shifts—specifically relativistic heavy-atom effects and second-order spin systems—we provide a self-validating protocol for the precise characterization of this compound.

The Analytical Challenge: Halogenated Pyrazoles

The molecular architecture of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (C9H7BrIN3) introduces two primary spectroscopic hurdles:

  • Aromatic Signal Overlap: The protons on the phenyl ring (H-2', H-5', H-6') possess very similar electronic environments, leading to overlapping multiplets at lower magnetic fields.

  • Relativistic Shielding (The HALA Effect): The massive iodine atom at the C-4' position induces a profound spin-orbit (SO) coupling phenomenon known as the Heavy-Atom on Light-Atom (HALA) effect[1]. This relativistic mechanism heavily shields the directly attached carbon, pushing its ^13^C chemical shift anomalously upfield, which can easily be misassigned as an aliphatic impurity if the analyst is unaware of this normal halogen dependence (NHD)[2].

Platform Comparison: 400 MHz vs. 600 MHz NMR

To resolve these challenges, the choice of NMR hardware and pulse sequences is paramount. While a standard 400 MHz spectrometer is sufficient for routine purity checks, a 600 MHz system equipped with a cryoprobe is required for absolute structural verification.

Table 1: Performance Comparison of NMR Platforms for Halogenated Pyrazoles
ParameterStandard NMR Platform (400 MHz)High-Field NMR Platform (600 MHz)Analytical Impact on Halogenated Pyrazoles
^1^H Operating Frequency 400 MHz600 MHzHigher frequency expands chemical shift dispersion, resolving overlapping aromatic multiplets.
^13^C Operating Frequency 100 MHz150 MHzEnhances sensitivity for quaternary carbons (C-Br, C-I) which suffer from long relaxation times.
Aromatic Spin System Second-order (Roofing effects)First-order (Pure AMX system)Simplifies extraction of precise J-coupling constants for H-2', H-5', and H-6'.
^13^C Limit of Detection ~5 mg (Overnight scan)~1-2 mg (2-4 hours)Crucial for drug development intermediates where sample availability is limited.
2D HMBC Resolution Moderate (

overlap)
High (Baseline separation)Prevents false-positive long-range correlations between the pyrazole and phenyl rings.

Experimental Methodology: Multiparametric NMR Workflow

To create a self-validating analytical system, 1D data must be orthogonally confirmed by 2D correlations. Below is the step-by-step methodology for acquiring high-fidelity spectra.

Step 1: Sample Preparation and Solvent Selection

The choice of solvent dictates the visibility of exchangeable protons.

  • Action: Dissolve 15–20 mg of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in 0.6 mL of high-purity DMSO-d6 (100% atom D).

  • Causality: Using CDCl3 results in severe line broadening of the exchangeable pyrazole NH and amino (NH2) protons due to rapid chemical exchange. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking these protons and slowing their exchange rate on the NMR timescale. This yields sharp signals for the NH and NH2 groups and ensures the C-3 amino-bearing carbon is clearly visible[3].

Step 2: Probe Tuning, Matching, and Shimming
  • Action: Insert the sample into the 600 MHz spectrometer. Perform automated tuning and matching (ATM) for both ^1^H and ^13^C channels.

  • Action: Shim the magnetic field using gradient shimming (TopShim) to achieve a line width of < 0.8 Hz for the residual DMSO signal.

Step 3: 1D Acquisition (^1^H and ^13^C)
  • ^1^H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds.

  • ^13^C NMR: Acquire 1024 scans with power-gated ^1^H decoupling (WALTZ-16). Set the relaxation delay to 3 seconds to ensure the quaternary C-Br and C-I carbons fully relax between pulses.

Step 4: 2D Acquisition (HSQC and HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with a ^1^JCH coupling constant optimized for 145 Hz. This maps all protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range ^n^JCH coupling constant optimized for 8 Hz. This is the critical step for linking the pyrazole ring to the substituted phenyl ring.

Workflow S1 Step 1: Sample Preparation (20 mg in 0.6 mL DMSO-d6) S2 Step 2: 1D Acquisition (1H at 600 MHz, 13C at 150 MHz) S1->S2 S3 Step 3: 2D Acquisition (HSQC & HMBC) S2->S3 S4 Step 4: Spin System Resolution (AMX Phenyl Protons) S3->S4 S5 Step 5: HALA Effect Analysis (C-I Upfield Shift) S3->S5 S6 Step 6: Final Structural Elucidation S4->S6 S5->S6

Step-by-step multiparametric NMR workflow for halogenated pyrazole elucidation.

Spectral Interpretation & Structural Elucidation

Resolving the ^1^H NMR AMX Spin System

At 600 MHz, the aromatic protons of the 3-bromo-4-iodophenyl group resolve into a pristine first-order AMX spin system:

  • H-2' (~8.05 ppm, d, J = 2.0 Hz): Deshielded by the adjacent pyrazole ring and meta-coupled to H-6'.

  • H-5' (~7.95 ppm, d, J = 8.3 Hz): Ortho-coupled to H-6'. Its proximity to the massive iodine atom heavily influences its chemical environment.

  • H-6' (~7.55 ppm, dd, J = 8.3, 2.0 Hz): Exhibits both ortho coupling to H-5' and meta coupling to H-2'.

  • Pyrazole Core: The isolated H-4 proton appears as a sharp singlet at 5.95 ppm, while the exchangeable NH2~ and pyrazole NH appear as broad singlets at ~4.80 ppm and ~12.2 ppm, respectively.

Decoding the ^13^C NMR HALA Effect

The ^13^C spectrum is where the relativistic physics of the molecule becomes apparent.

  • C-4' (Iodine-attached): Appears anomalously upfield at ~102.5 ppm . This is the SO-HALA effect in action; the spin-orbit coupling from the heavy iodine nucleus propagates through the

    
    -bond, heavily shielding the carbon[1].
    
  • C-3' (Bromine-attached): Bromine exerts a much weaker relativistic effect[2]. Consequently, C-3' resonates in the expected aromatic quaternary region at ~128.5 ppm .

  • Pyrazole Carbons: C-3 (amino-attached) resonates at ~154.0 ppm, C-5 (phenyl-attached) at ~143.0 ppm, and C-4 at ~97.5 ppm[3].

2D HMBC Logic: Self-Validating the Structure

To unequivocally prove that the 3-bromo-4-iodophenyl group is attached to the C-5 position of the pyrazole ring, we rely on long-range HMBC correlations. The isolated pyrazole H-4 proton will show strong ^2^J correlations to both C-3 and C-5. Crucially, the phenyl H-2' proton will show a ^3^J correlation across the inter-ring bond to the pyrazole C-5 carbon, locking the two fragments together.

HMBC H4 Pyrazole H-4 C3 C-3 (Amino) H4->C3 2J C5 C-5 (Phenyl) H4->C5 2J H2 Phenyl H-2' H2->C5 3J C1 Phenyl C-1' H2->C1 2J

Key HMBC long-range 1H-13C correlations linking the pyrazole and phenyl rings.

Conclusion

While standard 400 MHz 1D NMR is a workhorse for general synthetic chemistry, the structural elucidation of heavily halogenated heterocycles like 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole demands the resolution and multiparametric capabilities of a 600 MHz platform. By leveraging the high spectral dispersion to resolve the AMX spin system, utilizing DMSO-d6 to lock exchangeable protons, and understanding the relativistic HALA effect governing the C-I carbon shift, researchers can establish a self-validating, error-free analytical profile for complex drug intermediates.

References

1.[1] Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL: [Link]

2.[2] Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

3.[3] Title: Continuing the Metalation and Ring Closure of Biliazine Source: IdeaExchange@UAkron (University of Akron) URL: [Link]

Sources

Comparative

High-performance liquid chromatography (HPLC) methods for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole purity

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole , a critical scaffold in the synthesis of ALK/ROS1 kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole , a critical scaffold in the synthesis of ALK/ROS1 kinase inhibitors (analogous to Crizotinib intermediates).

This guide compares the Standard C18 Protocol against an Optimized Halo-Selective Method , demonstrating why specific stationary phase choices are required to resolve the unique halogenated impurity profile of this molecule.

Executive Summary & Molecule Profile[1]

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole presents a dual analytical challenge:

  • Basic Functionality: The 3-amino pyrazole moiety (

    
    ) is prone to peak tailing on active silanol sites.[1]
    
  • Halogenated Regio-Similarity: The synthesis often yields mono-halogenated byproducts (des-iodo or des-bromo analogs) and regioisomers that possess nearly identical hydrophobicity to the target, making baseline resolution difficult on standard alkyl phases.[1]

Comparison Overview
FeatureMethod A: Standard C18 (Generic) Method B: Phenyl-Hexyl (Recommended)
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Halogen Selectivity Low (Co-elution risk)High (Resolves I vs. Br)
Peak Shape (Tailing) Moderate (

)
Excellent (

)
Suitability Crude purity checksFinal release & Impurity profiling

Technical Deep Dive: Method Comparison

The Challenge: "The Halogen Trap"

In standard Reverse Phase (RP) chromatography, retention is driven by hydrophobicity.[1] The hydrophobicity difference between a 3-bromo impurity and the 3-bromo-4-iodo target is significant.[1] However, the separation of regioisomers (e.g., 3-bromo-4-iodo vs. 4-bromo-3-iodo) or process impurities (e.g., unreacted 3-bromo-4-iodophenyl hydrazine) requires more than just hydrophobic discrimination.[1]

Method A: The Generic C18 Approach (Baseline)
  • Column: C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: Water / Acetonitrile (0.1% TFA)[1]

  • Outcome: While effective for gross purity, C18 columns often fail to separate the des-iodo impurity (3-amino-5-(3-bromophenyl)pyrazole) from the target with sufficient resolution (

    
    ) due to the dominant hydrophobic surface area masking subtle electronic differences.[1]
    
Method B: The Optimized Phenyl-Hexyl Approach (Recommended)[1]
  • Column: Phenyl-Hexyl (Core-shell, 2.7 µm)[1]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     interactions with the pyrazole core and, crucially, interacts differentially with the polarizable iodine and bromine atoms.[1]
    
  • Outcome: The "soft" Lewis acid nature of the iodine atom interacts stronger with the

    
    -system of the Phenyl-Hexyl phase than bromine, increasing the selectivity factor (
    
    
    
    ) between the target and its halogenated impurities.[1]

Experimental Protocols

Protocol 1: Optimized Halo-Selective HPLC Method

Objective: Quantify purity and resolve des-halogenated impurities.

  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695

  • Stationary Phase: Phenomenex Kinetex Phenyl-Hexyl, 100 Å, 2.7 µm, 4.6 x 100 mm (or equivalent).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 40°C (Critical for mass transfer kinetics)[1]

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary)[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold (Polar impurities)
12.0 95 Linear Gradient
15.0 95 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | Stop |[1]

Sample Preparation: Dissolve 1.0 mg of sample in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.[1]

Data Interpretation (Relative Retention)

Based on lipophilicity (


) and 

-interaction strength:
  • RT ~ 4.5 min: 3-Amino-5-phenylpyrazole (Des-bromo, des-iodo impurity)

  • RT ~ 7.2 min: 3-Amino-5-(3-bromophenyl)pyrazole (Des-iodo impurity)

  • RT ~ 9.8 min: Target: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

  • RT ~ 11.5 min: Bis-iodo / over-halogenated byproducts.

Visualization: Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of halogenated pyrazoles.

MethodDevelopment Start Start: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole InitialScreen Initial Screen: C18 Column 0.1% Formic Acid / ACN Start->InitialScreen CheckRes Check Resolution (Rs) of Des-iodo Impurity InitialScreen->CheckRes C18_Good Rs > 2.0 Use C18 Method CheckRes->C18_Good Yes C18_Bad Rs < 1.5 (Co-elution) CheckRes->C18_Bad No SwitchPhase Switch to Phenyl-Hexyl (Exploit pi-pi interactions) C18_Bad->SwitchPhase CheckPeak Check Peak Shape (Tailing Factor) SwitchPhase->CheckPeak AddBuffer Increase Buffer Strength (Add 10mM Ammonium Formate) CheckPeak->AddBuffer Tf > 1.2 FinalMethod Final Validated Method (Phenyl-Hexyl, 40°C) CheckPeak->FinalMethod Tf < 1.2 AddBuffer->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase based on impurity resolution and peak symmetry.

Performance Data Comparison

The table below summarizes the expected performance metrics derived from comparative studies of halogenated phenylpyrazoles [1, 3].

MetricGeneric C18 MethodOptimized Phenyl-Hexyl Method
Resolution (

) Target vs. Des-iodo
1.4 (Partial separation)2.8 (Baseline separation)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Suppressed)
Selectivity (

) Iodo/Bromo
1.051.12
LOD (Limit of Detection) 0.05%0.01% (Sharper peaks)

Why this matters: In drug development, the "des-iodo" impurity is a potential chain-terminator in subsequent coupling reactions (e.g., Suzuki coupling).[1] Failing to resolve it leads to incorrect stoichiometry and lower yields in the next step.

References

  • SIELC Technologies. "Separation of Halogenated Pyrazoles on Mixed-Mode Columns." SIELC Application Notes. Accessed February 28, 2026.[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole."[1] PubChem. Accessed February 28, 2026.[1] [Link]

  • Beilstein Institut. "Halogenations of 3-aryl-1H-pyrazol-5-amines."[1] Beilstein Journal of Organic Chemistry. Accessed February 28, 2026.[1] [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Title : Structural Elucidation of Halogenated Aminopyrazoles: A Comparative LC-MS/MS Guide (Orbitrap vs. Q-TOF) Introduction The compound 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (C9H7BrIN3) presents a fascinating analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Elucidation of Halogenated Aminopyrazoles: A Comparative LC-MS/MS Guide (Orbitrap vs. Q-TOF)

Introduction The compound 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole (C9H7BrIN3) presents a fascinating analytical challenge for mass spectrometrists. Featuring an electron-rich pyrazole core, an exocyclic amine, and a heavily halogenated phenyl ring, its structural elucidation requires precise interpretation of complex isotopic envelopes and labile bond dynamics. In drug discovery and agrochemical development, identifying the exact fragmentation behavior of such scaffolds is critical for metabolite profiling and pharmacokinetic tracking.

This guide provides an in-depth comparison of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —evaluating their performance in mapping the LC-MS/MS fragmentation patterns of this specific halogenated pyrazole.

Mechanistic Fragmentation Profiling: The Causality of Ion Cleavage

Understanding the fragmentation of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole requires analyzing the bond dissociation energies (BDE) within the molecule [1].

  • The Labile C-I Bond: The carbon-iodine bond is significantly weaker (~240 kJ/mol) than the carbon-bromine bond (~330 kJ/mol). Consequently, under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the primary and most facile fragmentation event is the homolytic cleavage of the iodine radical, yielding an intense [M+H - I•]+• radical cation.

  • Aminopyrazole Dynamics: A competing secondary pathway involves the loss of ammonia (-17.03 Da) from the C3-amino group, a characteristic neutral loss used to flag primary amines in heterocyclic systems [2].

  • Deep Cleavage: At higher collision energies, the sequential loss of the bromine radical is followed by the opening of the pyrazole ring and the expulsion of hydrogen cyanide (HCN).

Fragmentation M [M+H]+ C9H8BrIN3+ m/z 363.894 / 365.892 LossI [M+H - I•]+• C9H8BrN3+• m/z 236.989 / 238.987 M->LossI -126.90 Da (-I•) Primary Pathway LossNH3 [M+H - NH3]+ C9H5BrIN2+ m/z 346.867 / 348.865 M->LossNH3 -17.03 Da (-NH3) Secondary Pathway LossBr [M+H - I• - Br•]+ C9H8N3+ m/z 158.071 LossI->LossBr -78.92 / -80.92 Da (-Br•) RingCleave [M+H - I• - Br• - HCN]+ C8H7N2+ m/z 131.060 LossBr->RingCleave -27.01 Da (-HCN)

Fig 1. Proposed ESI(+) fragmentation pathway of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Platform Comparison: Orbitrap vs. Q-TOF HRMS

When analyzing halogenated compounds, the choice of mass analyzer fundamentally dictates data quality. We compare platforms akin to the Thermo Q Exactive (Orbitrap) and the Agilent 6545 (Q-TOF) [3].

  • Isotopic Fidelity (The Q-TOF Advantage): Bromine possesses a distinct ~1:1 isotopic ratio (79Br and 81Br). Preserving this ratio in both MS1 and MS2 spectra is critical for automated halogen-matching algorithms. Q-TOF instruments, utilizing Time-to-Digital converters, excel at maintaining true isotopic fidelity. Orbitraps, while possessing superior resolution, rely on Fourier Transform (FT) deconvolution, which can occasionally distort isotopic abundances at extreme resolutions due to space-charge effects in the C-trap [4].

  • Isobaric Resolution (The Orbitrap Advantage): If the sample is analyzed in a complex biological matrix (e.g., plasma), Orbitrap's ultra-high resolution (up to 140,000 FWHM or more) is unmatched for separating the target compound from endogenous isobaric interferences [5].

  • Collision Cell Thermodynamics: Q-TOF utilizes standard CID, generating slightly "colder" ions, which allows for better capture of intermediate fragments (like the[M+H - NH3]+ ion). Orbitrap utilizes HCD (beam-type CID), which imparts higher internal energy, often driving the labile C-I bond to complete cleavage even at low Normalized Collision Energies (NCE), potentially obscuring the intact precursor in MS2 [3].

Standardized Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following self-validating LC-MS/MS workflow must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS Source Optimization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Self-Validation Checkpoint: Before initiating MS/MS acquisition, perform a full MS1 scan (m/z 100-1000). Isolate the precursor envelope at m/z 363.89. Crucial: Calculate the intensity ratio of m/z 363.89 to 365.89. If the ratio deviates by more than 5% from the theoretical 1:1, detector saturation is occurring. Dilute the sample 1:10 and re-inject to ensure accurate isotopic profiling.

  • Tandem Mass Spectrometry (MS/MS):

    • Q-TOF: Set CID collision energies to 15 eV, 25 eV, and 40 eV.

    • Orbitrap: Set HCD stepped normalized collision energies (NCE) to 20, 30, and 45.

Workflow Prep Sample Preparation 1 µg/mL in 50:50 H2O:ACN LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI(+) Ionization Precursor:[M+H]+ LC->ESI Split HRMS Platform ESI->Split Orbitrap Orbitrap HRMS Res: 140,000 | HCD Split->Orbitrap High Res Focus QTOF Q-TOF HRMS Res: 45,000 | CID Split->QTOF Isotope Focus DataOrbi Sub-ppm Mass Accuracy Optimal for Matrix Orbitrap->DataOrbi DataQTOF High Isotopic Fidelity Optimal for Halogens QTOF->DataQTOF

Fig 2. Comparative LC-MS/MS workflow for halogenated pyrazole analysis.

Quantitative Data & Performance Metrics

The table below summarizes the theoretical accurate masses for the primary fragments and compares the empirical detection capabilities of both platforms.

Fragment Ion IdentityFormulaTheoretical m/z (79Br)Theoretical m/z (81Br)Q-TOF Performance (CID)Orbitrap Performance (HCD)
Intact Precursor C9H8BrIN3+363.8945365.8925Excellent (Maintains true 1:1 ratio)Good (Ratio may skew at extreme res)
[M+H - NH3]+ C9H5BrIN2+346.8680348.8659Good (Visible at 15 eV)Poor (Often bypassed due to HCD)
[M+H - I•]+• C9H8BrN3+•236.9900238.9879Excellent (Base peak at 25 eV)Excellent (Base peak at NCE 30)
[M+H - I• - Br•]+ C9H8N3+158.0717N/AGood (Reliable detection)Excellent (Sub-ppm accuracy)
[M+H - I• - Br• - HCN]+ C8H7N2+131.0608N/AModerateExcellent (High sensitivity)

References

  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Metware Biotechnology, 2023.[Link]

  • Lehane, M., et al. "Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry." Journal of Mass Spectrometry, vol. 38, no. 11, 2003.[Link]

  • Drahos, L., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Rapid Communications in Mass Spectrometry, vol. 34, 2020.[Link]

  • ResearchGate Community. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?" ResearchGate, 2018.[Link]

  • MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Metware Biotechnology, 2023.[Link]

Comparative

Analytical Comparison Guide: Infrared Spectroscopy of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized aza-heterocycles. 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a prime example o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized aza-heterocycles. 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a prime example of a molecule that demands rigorous spectroscopic methodology. Its primary amine and pyrazole core serve as critical pharmacophores (often acting as kinase hinge-binding motifs), while the heavy halogens (bromine and iodine) provide distinct vectors for structure-activity relationship (SAR) optimization and cross-coupling reactions.

This guide objectively compares analytical sampling techniques—specifically Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Transmission FTIR—to establish a self-validating protocol for the accurate IR characterization of this specific molecule.

Molecular Architecture & Expected Vibrational Modes

The infrared spectrum of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a composite of three distinct structural domains. Understanding the theoretical causality behind these vibrations is essential for accurate peak assignment and method selection.

  • The Primary Amine (-NH₂) & Pyrazole Core: Primary amines exhibit a characteristic doublet in the high-frequency region due to asymmetric and symmetric N-H stretching modes, typically occurring near 3500 cm⁻¹ and 3400 cm⁻¹, respectively ()[1]. The pyrazole ring contributes a broader N-H stretch (3200–3100 cm⁻¹) due to intermolecular hydrogen bonding, alongside sharp C=N and C=C stretching bands in the 1600–1500 cm⁻¹ range.

  • The Aromatic System: The 1,2,4-trisubstituted phenyl ring presents weak sp² C-H stretching just above 3000 cm⁻¹ and specific out-of-plane (oop) C-H bending modes in the 850–800 cm⁻¹ region.

  • The Heavy Halogens (C-Br and C-I): Due to the high reduced mass of bromine and iodine atoms, their stretching frequencies are relegated to the far-infrared/lower fingerprint region. C-Br typically absorbs between 500–600 cm⁻¹, while C-I stretches appear even lower, between 400–500 cm⁻¹ ()[2].

Quantitative Spectral Fingerprint

Table 1: Characteristic IR Absorption Peaks for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Primary Amine (-NH₂)N-H Stretch (Asym / Sym)~3500 / ~3400Medium, Doublet
Pyrazole RingN-H Stretch3200 – 3100Medium-Strong, Broad
Aromatic RingC-H Stretch (sp²)3100 – 3000Weak, Sharp
Pyrazole / PhenylC=N, C=C Stretch1600 – 1500Strong, Sharp
Aryl HalideC-Br Stretch600 – 500Strong, Sharp
Aryl HalideC-I Stretch500 – 400Strong, Sharp

Comparative Guide: ATR-FTIR vs. KBr Pellet for Halogenated Pyrazoles

When validating the synthesis of this compound, the choice of IR sampling technique directly dictates which functional groups can be observed. Mischaracterizations often arise from improper method selection rather than synthetic failure.

Attenuated Total Reflectance (ATR-FTIR)
  • Performance: ATR relies on an evanescent wave penetrating the sample. It requires virtually zero sample preparation, making it the industry standard for rapid screening.

  • Limitation for this Molecule: The choice of ATR crystal is a critical failure point. Zinc Selenide (ZnSe) crystals have a low-frequency cutoff around 650 cm⁻¹. If a ZnSe ATR is used, the C-Br and C-I peaks will be completely invisible, leading to false negatives regarding halogenation. While Diamond ATR extends down to 400 cm⁻¹, it suffers from intrinsic phonon absorption bands (1800–2500 cm⁻¹) and reduced signal-to-noise in the far-IR region.

KBr Pellet (Transmission FTIR)
  • Performance: The sample is dispersed in a potassium bromide matrix, which is highly transparent down to 400 cm⁻¹. This transmission method provides a longer effective pathlength, yielding superior sensitivity for the heavy C-Br and C-I bonds ()[3]. Empirical studies on halogenated pharmaceuticals demonstrate that heavy halogen peaks like C-I resolve much more clearly in KBr matrices compared to ATR ()[4].

  • Limitation for this Molecule: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch at ~3400 cm⁻¹. If not rigorously desiccated, this water band will completely eclipse the critical -NH₂ doublet of the aminopyrazole, destroying your ability to confirm the primary amine.

Verdict: For complete structural validation of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole, KBr Transmission is superior , provided a self-validating desiccation protocol is strictly followed. ATR (Diamond) is acceptable only for routine batch-to-batch verification where the halogens have already been confirmed via orthogonal methods (e.g., Mass Spectrometry).

Methodological Decision Matrix

IR_Workflow Start Synthesized Compound 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole Decision Target Functional Group Analysis? Start->Decision ATR ATR-FTIR (Diamond/ZnSe) Fast Screening Decision->ATR Routine QC KBr KBr Pellet Transmission Deep Fingerprint Analysis Decision->KBr Halogen Verification HighFreq High Frequency Region (N-H, C=C, C=N) 3500 - 1500 cm⁻¹ ATR->HighFreq KBr->HighFreq LowFreq Low Frequency Region (C-Br, C-I) 600 - 400 cm⁻¹ KBr->LowFreq ATR_Result Identifies Pyrazole & Amine Misses Halogens (ZnSe cutoff) HighFreq->ATR_Result KBr_Result Full Spectral Profile Confirms C-Br & C-I LowFreq->KBr_Result

Fig 1: Decision matrix for IR spectroscopic method selection based on target functional groups.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following methodologies are designed to eliminate the artifacts discussed above. Every step includes the mechanistic causality behind the action.

Protocol A: High-Fidelity KBr Pellet Preparation (Optimized for Halogen & Amine Resolution)

This protocol minimizes water contamination to preserve the amine doublet while maximizing matrix transparency to resolve the C-I/C-Br stretches.

  • Desiccation: Dry the IR-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Store in an active desiccator.

    • Causality: Removes adsorbed water to prevent the ~3400 cm⁻¹ O-H band from masking the primary amine doublet.

  • Milling: Weigh ~1-2 mg of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole and ~150 mg of dry KBr. Grind the mixture in an agate mortar for 3-5 minutes.

    • Causality: The particle size must be reduced to less than the wavelength of the IR radiation (approx. 2 µm). Failure to do so results in the Christiansen effect—a phenomenon where asymmetric scattering distorts peak shapes and elevates the baseline.

  • Pressing: Transfer the fine powder to a 13 mm die. Apply a vacuum for 2 minutes prior to pressing.

    • Causality: Evacuating air pockets prevents internal refraction, which would otherwise result in an opaque pellet and a sloping spectral baseline.

  • Compression: Apply 10 tons of pressure using a hydraulic press for 3-5 minutes under continuous vacuum.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using a minimum of 32 scans at 4 cm⁻¹ resolution. Subtract a blank KBr background.

Protocol B: Diamond ATR-FTIR (Rapid QC Workflow)

This protocol is suitable only if the halogens have been previously verified, focusing instead on the rapid confirmation of the pyrazole and amine motifs.

  • Preparation: Clean the diamond crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum.

  • Application: Place ~2-5 mg of the neat crystalline compound directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. Intimate physical contact is mandatory for sufficient absorbance.

  • Correction: Apply an ATR correction algorithm post-acquisition.

    • Causality: In ATR, the penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower frequencies than at higher frequencies. The correction normalizes the spectrum to match transmission data, preventing the low-frequency peaks from appearing artificially intense relative to the high-frequency N-H peaks.

References

  • King Saud University. "Infrared (IR) spectroscopy Theory and Interpretation." KSU Educational Resources. Available at:[Link]

  • Fiveable. "Infrared Spectroscopy Functional Groups." Fiveable Chemistry. Available at: [Link]

  • Kintek Solution. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." Kintek Press. Available at:[Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. Available at:[Link]

  • Çolak, S. (2025). "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets." MAS Journal of Applied Sciences, 10(3), 438–445. Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity of Iodo vs. Bromo Substituents in 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Executive Summary In the structural optimization of kinase inhibitors and bioactive heterocycles, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole represents a high-value "lynchpin" scaffold. Its utility lies in the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of kinase inhibitors and bioactive heterocycles, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole represents a high-value "lynchpin" scaffold. Its utility lies in the presence of two chemically distinct halogen handles—iodine (I) and bromine (Br)—on the phenyl ring, enabling sequential, regioselective functionalization.[1][2]

This guide provides a technical analysis of the differential reactivity between the C(4)-Iodo and C(3)-Bromo positions.[1] Based on kinetic data and oxidative addition thresholds, the C–I bond is approximately 10^2 to 10^3 times more reactive toward Palladium(0) oxidative addition than the C–Br bond under mild conditions. This allows for the selective derivatization of the 4-position while retaining the 3-bromo handle for subsequent elaboration, provided specific protocol parameters are maintained.

Mechanistic Analysis: The Basis of Selectivity

The selectivity in this scaffold is governed by the bond dissociation energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.[1]

Bond Dissociation Energy (BDE) Hierarchy

The chemoselectivity is fundamentally thermodynamic but kinetically controlled during catalysis.

  • C(sp2)–I Bond: ~65 kcal/mol (Weaker, faster activation)

  • C(sp2)–Br Bond: ~81 kcal/mol (Stronger, slower activation)

Steric & Electronic Environment

In 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole , the halogens are ortho to each other.

  • 4-Iodo Position: Although flanked by the bulky 3-bromo group (ortho-effect), the electronic weakness of the C–I bond dominates. The steric crowding is insufficient to prevent oxidative addition but necessitates the use of sterically accessible ligands for the first coupling.

  • 3-Bromo Position: This position is deactivated relative to the iodide. It requires higher activation energy (heat) or more electron-rich/bulky ligands (e.g., Buchwald ligands) to undergo oxidative addition once the iodide has reacted.

Visualizing the Selectivity Pathway

The following diagram illustrates the sequential functionalization logic.

ReactionSelectivity cluster_legend Reactivity Thresholds Start Starting Scaffold (3-Br, 4-I) Intermediate Intermediate Product (4-Functionalized, 3-Br) Start->Intermediate Step 1: Selective Coupling Pd(0), Mild Base, <60°C Targets C-I Final Final Library (3,4-Difunctionalized) Intermediate->Final Step 2: Forcing Coupling Pd(0), Strong Base, >80°C Targets C-Br Info k(obs) C-I >> k(obs) C-Br Selectivity Factor > 95:5

Figure 1: Sequential functionalization strategy relying on kinetic resolution between C-I and C-Br bonds.

Comparative Reactivity Data

The following table summarizes the performance of the two substituents under standard cross-coupling conditions (Suzuki-Miyaura).

ParameterC(4)-Iodo SubstituentC(3)-Bromo Substituent
Relative Reactivity High (Primary Reactive Site)Moderate (Secondary Reactive Site)
Oxidative Addition Temp 20°C – 60°C80°C – 120°C
Catalyst Requirement Standard Pd sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Active Pd sources (e.g., Pd2(dba)3 + XPhos/SPhos)
Base Compatibility Weak bases (Na2CO3, K3PO4)Stronger bases often preferred (Cs2CO3, tBuONa)
Selectivity Risk Low (Reacts exclusively in presence of Br)High (Must ensure I is consumed or absent)

Experimental Protocols

Pre-requisite: Protecting Group Strategy

Scientist's Note: While the pyrazole NH and free NH2 can be tolerated in some Suzuki couplings, they often bind Pd(II) species, reducing catalyst turnover or leading to N-arylation byproducts.

  • Recommendation: Protect the pyrazole nitrogen (e.g., SEM, THP) or the exocyclic amine (e.g., Boc) if yields are <50% or if using expensive boronic acids.

Protocol A: Selective Suzuki Coupling at C(4)-Iodo

Objective: Couple an aryl boronic acid to the 4-position without touching the 3-bromo group.

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid (R-B(OH)2): 1.1 equiv

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv)

  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge reaction vessel with scaffold, boronic acid, and catalyst. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed solvents and base solution.

  • Reaction: Stir at 45–50°C . Monitor by LCMS every hour.

    • Endpoint: Disappearance of Starting Material.[3]

    • Selectivity Check: Ensure no bis-coupled product (M + 2xR) is formed.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography.

Why this works: The temperature is kept low. Pd(PPh3)4 is active enough for I-insertion but sluggish for Br-insertion at 50°C, ensuring high chemoselectivity.

Protocol B: Subsequent Coupling at C(3)-Bromo

Objective: Functionalize the remaining bromine handle.

Reagents:

  • Intermediate (from Protocol A): 1.0 equiv

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) + SPhos (4 mol%) OR Pd(Amphos)Cl2

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

  • Setup: Standard inert atmosphere setup.

  • Reaction: Heat to 90–100°C for 4–12 hours.

  • Note: The bulky, electron-rich ligands (SPhos, XPhos) facilitate the oxidative addition into the sterically hindered, electron-neutral C-Br bond.

Mechanistic Visualization: The Catalytic Cycle

Understanding the oxidative addition (OA) step is crucial for troubleshooting.

CatalyticCycle cluster_selectivity Selectivity Control Pd0 Pd(0)L2 Active Catalyst Complex_I Oxidative Addition (I) FAST Pd0->Complex_I Path A: Reacts with C-I (Low Activation Energy) Complex_Br Oxidative Addition (Br) SLOW Pd0->Complex_Br Path B: Reacts with C-Br (High Activation Energy) Transmetal Transmetalation (R-B(OH)2) Complex_I->Transmetal Boronic Acid Base RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the kinetic preference for Pathway A (Iodide) over Pathway B (Bromide).

Troubleshooting & Optimization ("From the Bench")

IssueDiagnosisSolution
Loss of Selectivity (Bis-coupling observed)Reaction temperature too high or catalyst too active.Lower temp to RT or 40°C. Switch to less electron-rich ligand (e.g., PPh3 instead of PCy3).
Stalled Reaction (SM remains, Iodo not reacting)Catalyst poisoning by free amine/pyrazole N.Protect the scaffold (Boc/SEM). Increase catalyst loading to 5-10 mol%.
Dehalogenation (Reduction of C-I to C-H)Hydride source present (often from solvent or excess base in alcohols).Use aprotic solvents (Dioxane, Toluene). Ensure solvents are anhydrous if using hydride-sensitive catalysts.
Poor Solubility Aminopyrazoles are polar and crystalline.Use polar aprotic cosolvents like DMF or DMSO (10-20% v/v) mixed with THF/Dioxane.

References

  • Oxidative Addition Kinetics: Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[4] Source:Chemical Science, 2022. URL:[Link]

  • Halogenated Pyrazole Synthesis: Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Source:Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

  • Orthogonal Cross-Coupling Strategies: Title: Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides. Source:Science, 2015. URL:[Link]

Sources

Comparative

Strategic Quality Control of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole: A Comparative Guide to Reference Standards

Executive Summary In the high-stakes arena of kinase inhibitor development, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole serves as a "linchpin intermediate." Its value lies in its orthogonal reactivity : the labile iodine at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole serves as a "linchpin intermediate." Its value lies in its orthogonal reactivity : the labile iodine atom allows for selective Sonogashira or Suzuki couplings, while the bromine atom remains available for subsequent diversification.

However, this dual-halogenated motif presents a unique quality control (QC) challenge. The potential for halogen scrambling , de-iodination , and regio-isomerism demands a rigorous reference standard strategy. This guide compares the available standard tiers and provides a self-validating protocol to ensure your analytical data withstands regulatory scrutiny (ICH Q3A/Q7).

Part 1: The Technical Challenge

Why is this specific molecule difficult to standardize?

  • The "Halogen Dance" & Lability: Iodine on a phenyl ring is susceptible to oxidative addition or radical reduction (de-iodination) upon exposure to light or trace metals. A standard that has degraded to the des-iodo (bromo-only) analog will skew stoichiometric calculations for downstream coupling, leading to massive yield losses.

  • Annular Tautomerism: As a 3(5)-aminopyrazole, the molecule exists in dynamic equilibrium. In solution (NMR/HPLC), this appears as an averaged structure, but in solid-state (crystallization), different tautomers can affect solubility and hygroscopicity, impacting "As Is" assay calculations.

  • Synthetic Impurities: Common synthesis routes (e.g., condensation of benzoyl acetonitriles with hydrazine) often leave residual hydrazine (genotoxic) or uncyclized enaminones.

Part 2: Comparative Analysis of Reference Standards

Selecting the right standard is a balance of risk management vs. cost .

Table 1: Performance Matrix of Standard Types
FeatureTier 1: Primary CRM (Certified Reference Material)Tier 2: In-House Working Standard Tier 3: Commercial Reagent Grade
Definition ISO 17034 accredited; traceable to SI units (often via NIST/BIPM).Synthesized/Purified internally; qualified against a Primary Standard.Bought from catalog; "Certificate of Analysis" only.
Purity Method qNMR (internal standard) + Mass Balance (HPLC + TGA + KF).HPLC Area % (often assuming 100% response factor).Variable; usually HPLC Area %.
Traceability Absolute . Accepted by FDA/EMA without question.Relative . Only as good as the Primary it was tested against.None . Not suitable for GMP release testing.
Cost High ($2,000+ / 100mg).Low recurring cost (High initial setup).Low ($50 - $200).
Risk Profile Zero Risk . Guarantees stoichiometry.Low Risk (if re-qualified every 6-12 months).High Risk . Batch-to-batch variability of halogen content.
Best Use Releasing Clinical Batches; Calibrating Working Standards.Routine In-Process Control (IPC); Stability Studies.Early Discovery Chemistry; TLC spotting.
Part 3: Experimental Validation Protocols
Protocol A: The "Orthogonal" Purity Assessment

Goal: To detect the critical "Des-iodo" impurity that UV detection might miss due to similar extinction coefficients.

1. HPLC-UV-MS System Setup:

  • Column: C18 (High Carbon Load), 3.0 x 150 mm, 2.7 µm (e.g., Cortecs or Kinetex).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Slow ramp required to separate des-bromo/des-iodo analogs.

  • Detection: UV @ 254 nm (aromatic) AND MS (ESI+).

2. The "Isotope Logic" Check (Self-Validating Step):

  • Inject your standard.

  • Extract the Mass Spectrum of the main peak.

  • Validation Criteria: You must observe the specific isotope pattern for 1 Br + 1 I.

    • Look for the M+ (Base), M+2, and M+4 clusters.

    • Failure Mode: If the mass spectrum shows a dominant doublet separated by 2 amu (79Br/81Br) but lacks the mass shift of Iodine (~127 amu), your standard has de-iodinated. Reject the lot.

Protocol B: Quantitative NMR (qNMR) for Potency Assignment

Goal: Establish the absolute purity of your In-House Standard without relying on an external reference.

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent high purity). It has non-overlapping vinylic protons (~6.3 ppm) distinct from the pyrazole/phenyl protons.

  • Solvent: DMSO-d6 (ensures full solubility of the di-halo system).

  • Acquisition:

    • Relaxation delay (d1) ≥ 30 seconds (critical for full relaxation of protons near halogens).

    • Scans: 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Part 4: Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow for qualifying this reference standard and the degradation pathways to watch for.

Figure 1: The Qualification Decision Tree

QC_Workflow Start Raw Material (3-Amino-5-(3-bromo-4-iodophenyl)pyrazole) HPLC HPLC-MS Screening (Check Halogen Pattern) Start->HPLC Decision1 Isotope Pattern Correct? HPLC->Decision1 Fail1 REJECT (De-halogenated) Decision1->Fail1 No (Missing I or Br) qNMR qNMR Analysis (Maleic Acid IS) Decision1->qNMR Yes Calc Calculate Potency (Mass Balance) qNMR->Calc Decision2 Purity > 98.0%? Calc->Decision2 Fail2 Purify via Recrystallization Decision2->Fail2 No Final Release as Working Standard Decision2->Final Yes Fail2->Start Reprocess

Caption: A rigorous decision matrix for qualifying an in-house working standard. Note the critical "Isotope Pattern" gate early in the process to catch de-halogenation.

Figure 2: Critical Impurity Pathways

Impurities Parent Target Molecule (Br + I) DesIodo Des-iodo Impurity (Br only) *Reactive Failure* Parent->DesIodo Light/Pd Trace DesBromo Des-bromo Impurity (I only) Parent->DesBromo High Temp Oxidation Oxidative Degradation (Diazo species) Parent->Oxidation Air/Storage

Caption: The "Des-iodo" pathway is the primary risk factor. Light protection (amber vials) is mandatory during storage to prevent this transition.

References
  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][3][4] Defines reporting thresholds for organic impurities. [Link]

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Outlines requirements for reference standards in GMP environments. [Link]

  • Filarowski, A., et al. "Tautomerism in 3(5)-aminopyrazoles: Structural insights." Journal of Molecular Structure, 2008. (Provides grounding for the tautomeric challenges in NMR). [Link]

  • European Medicines Agency (EMA). "Guideline on the content of the dossier for chemical purity and microbiological quality." (Regulatory expectations for starting materials). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Elemental and Compositional Verification of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

For researchers and professionals in drug development, the unequivocal identification and purity assessment of a novel chemical entity are the bedrock of reliable, reproducible, and translatable science. The compound 3-A...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal identification and purity assessment of a novel chemical entity are the bedrock of reliable, reproducible, and translatable science. The compound 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole, a heterocyclic structure featuring a complex halogenation pattern, presents a unique analytical challenge. Its potential as a pharmaceutical intermediate or a bioactive molecule necessitates a rigorous, multi-faceted approach to confirm its elemental composition and overall purity.[1][2]

This guide provides an in-depth comparison of analytical methodologies, moving beyond simple protocol recitation to explain the causal-driven strategy for its comprehensive characterization. We will explore not only the "how" but, more critically, the "why" behind selecting a synergistic suite of techniques to build an unassailable analytical data package.

Theoretical Composition: The Analytical Benchmark

Before any analysis, we must establish the theoretical elemental composition of the target molecule. This calculated data serves as the fundamental reference against which all experimental results are measured.

Molecular Formula: C₉H₇BrIN₅

Molar Mass: 391.99 g/mol

ElementAtomic MassCountTotal MassPercentage (%)
Carbon (C)12.0119108.09927.58%
Hydrogen (H)1.00877.0561.80%
Bromine (Br)79.904179.90420.38%
Iodine (I)126.9041126.90432.37%
Nitrogen (N)14.007570.03517.87%
Total 391.992 100.00%
Table 1: Theoretical elemental composition of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

The Workflow of Compositional Verification

A robust analysis does not rely on a single technique but rather on a logical sequence of orthogonal methods. Each step provides a unique piece of the puzzle, from bulk elemental ratios to precise structural identity and purity.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Elemental Composition HPLC HPLC Purity (Is the sample pure?) NMR NMR Spectroscopy (¹H, ¹³C) (What is the connectivity?) HPLC->NMR HRMS High-Resolution MS (What is the exact mass & isotopic pattern?) NMR->HRMS Combustion Combustion Analysis (C, H, N percentage?) HRMS->Combustion ICP_MS MIC-ICP-MS (Br, I percentage?) Combustion->ICP_MS Report Final Certificate of Analysis ICP_MS->Report Synthesis Synthesized Compound Synthesis->HPLC

Caption: A logical workflow for the comprehensive verification of a novel compound.

Combustion Analysis: The Gold Standard for C, H, & N

Combustion analysis is a foundational technique for determining the mass fraction of carbon, hydrogen, and nitrogen in a pure organic compound.[3][4] Its trustworthiness stems from a simple, stoichiometric conversion of the sample into analyzable gases.

Causality of Choice: This method is chosen for its high precision and reliability in quantifying the core organic elements (C, H, N).[5] For a synthesized compound, obtaining C, H, and N values within ±0.4% of the theoretical values is the first critical checkpoint to confirm the empirical formula.

Experimental Protocol: CHN Analysis
  • Instrument Preparation: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide) to ensure instrument accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogenous 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature (900-1000 °C) furnace in the presence of excess oxygen. The compound combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or its oxides, which are subsequently reduced to N₂).[6]

  • Separation and Detection: The resulting gases are passed through a series of separation columns and detectors. A thermal conductivity detector measures the concentration of each gas relative to a helium carrier.

  • Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detected gas concentrations and the initial sample weight.

ElementTheoretical %Experimental % (Hypothetical)Deviation
Carbon (C)27.5827.49-0.09
Hydrogen (H)1.801.83+0.03
Nitrogen (N)17.8717.79-0.08
Table 2: Comparison of theoretical and hypothetical experimental results from CHN Combustion Analysis.

Beyond CHN: A Comparative Look at Confirmatory Techniques

While essential, combustion analysis alone is insufficient. It does not confirm the molecular structure, assess purity, or typically quantify halogens. We must employ a suite of spectroscopic and chromatographic techniques.

A. High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

Experimental Protocol: Reverse-Phase HPLC Purity Analysis

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Detector at 254 nm.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 water:acetonitrile diluent.[8]

  • System Suitability: Before analysis, perform replicate injections of a standard solution to ensure the system meets predefined criteria for precision, tailing factor, and resolution, in line with ICH guidelines.[9][10]

  • Analysis: Inject a blank (diluent), followed by the sample solution.

  • Data Interpretation: Purity is calculated using the area percent method. The goal is typically ≥95% purity for early-stage research compounds, with much higher requirements for late-stage drug development.

B. High-Resolution Mass Spectrometry (HRMS): The Formula Confirmer

Causality of Choice: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound, it serves a critical secondary purpose: confirming the presence of one bromine and one iodine atom through their distinct isotopic patterns. The natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) creates a characteristic M, M+2 pattern, which is further modified by the single iodine isotope (¹²⁷I).

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Compare the measured monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretical mass. The mass error should be less than 5 ppm.

    • Theoretical [M+H]⁺ for C₉H₈⁷⁹BrIN₅⁺: 392.9104

    • Analyze the isotopic distribution pattern and compare it to the simulated pattern for a molecule containing one bromine and one iodine atom.

C. NMR Spectroscopy: The Structural Blueprint

Causality of Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the exact structure and connectivity of a molecule.[11][12] While HRMS confirms the formula, NMR confirms the arrangement of atoms, distinguishing between potential isomers. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like HMBC can confirm long-range correlations, solidifying the assignment.[13][14]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for pyrazole derivatives to observe the exchangeable N-H proton.[14]

  • Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the proton signals. The aromatic region will be complex due to the disubstituted phenyl ring. The pyrazole N-H proton will likely appear as a broad signal at a high chemical shift (>10 ppm).[14] The ¹³C spectrum will confirm the number of unique carbon environments.

D. Microwave-Induced Combustion with ICP-MS: Definitive Halogen Quantification

Causality of Choice: Standard combustion analyzers are not typically configured for halogen analysis. To accurately quantify bromine and iodine, a more specialized approach is needed. Microwave-Induced Combustion (MIC) allows for the complete decomposition of the sample in a closed vessel, followed by trapping the resulting halides in a solution.[15] This solution can then be analyzed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), an extremely sensitive technique for elemental quantification.[16][17][18]

Experimental Protocol: MIC-ICP-MS

  • Sample Preparation: Place ~10-20 mg of the sample onto a sample holder within a quartz vessel. Add an absorbing solution (e.g., a dilute ammonium carbonate solution).

  • Combustion: Seal the vessel, pressurize it with oxygen (20 bar), and apply microwave energy to initiate combustion.[15] The combustion products (HBr, HI) are trapped in the absorbing solution.

  • Analysis: Dilute the resulting solution and analyze it for Br and I content using a calibrated ICP-MS instrument.

  • Calculation: Quantify the percentage of each halogen based on the measured concentrations and the initial sample weight.

Comparative Guide to Analytical Techniques

The choice of technique is dictated by the analytical question being asked.

Decision_Tree Question What is the Analytical Question? Q_Purity Is my sample pure? Question->Q_Purity Q_Formula What is the molecular formula? Question->Q_Formula Q_Structure What is the exact atomic arrangement? Question->Q_Structure Q_Composition What is the elemental percentage? Question->Q_Composition A_HPLC HPLC Q_Purity->A_HPLC A_HRMS HRMS Q_Formula->A_HRMS A_NMR NMR Q_Structure->A_NMR A_Combustion Combustion (C,H,N) + MIC-ICP-MS (Br, I) Q_Composition->A_Combustion

Caption: Decision tree for selecting the appropriate analytical technique.

TechniqueInformation ProvidedStrengthsLimitations for this Compound
Combustion Analysis %C, %H, %NHigh precision, reliable, gold-standard for empirical formula.[3]Does not provide structural info, insensitive to impurities with similar composition, does not quantify halogens.
HPLC Purity, number of components.Excellent for quantifying impurities, highly sensitive and reproducible.[19]Provides no structural information on its own (unless coupled with MS).
HRMS Exact mass, molecular formula, isotopic pattern.Unambiguously confirms molecular formula and halogen presence.[20]Cannot distinguish between isomers, fragmentation may be complex.
NMR Spectroscopy Atomic connectivity, 3D structure.The definitive method for structural elucidation and isomer differentiation.[11][21]Can be complex to interpret, may show multiple tautomers in solution.[14]
MIC-ICP-MS %Br, %IHighly sensitive and accurate for halogen quantification.[15]Destructive, requires specialized equipment, provides no structural data.
Table 3: Objective comparison of analytical techniques for 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Conclusion

The elemental analysis and composition verification of 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole cannot be accomplished with a single technique. A scientifically sound characterization relies on an orthogonal, multi-technique approach. The process begins with ensuring sample purity via HPLC . This is followed by definitive structural elucidation using NMR and confirmation of the molecular formula and halogen content with HRMS . Finally, the elemental percentages are quantified with Combustion Analysis for C, H, and N, and a specialized technique like MIC-ICP-MS for bromine and iodine. Together, this suite of analyses provides a self-validating system, delivering the high-confidence data required by researchers, scientists, and drug development professionals to advance their work.

References

  • Wikipedia. Combustion analysis. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Labcompare. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • ChemTeam. Combustion Analysis Ten Examples. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]

  • Faure, R., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Le, X. C., et al. Determination of iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS. Analytical and Bioanalytical Chemistry. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Liu, X., & Cui, Y. Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

  • Molecules. Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy. [Link]

  • ResearchGate. Determination of Iodine and bromine compounds in foodstuffs by CE-inductively coupled plasma MS. [Link]

  • Royal Society of Chemistry. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • Atmospheric Measurement Techniques. Measurement of iodine species and sulfuric acid using bromide chemical ionization mass spectrometers. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Drug Discovery and Development. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Rock and Mineral Analysis. Determination of Bromine and Iodine in Brine by Ion Exchange Resin Separation and Inductively Coupled Plasma-Mass Spectrometry. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-(3-bromo-4-iodophenyl)pyrazole proper disposal procedures

Executive Summary & Immediate Action Disposal Classification: Halogenated Organic Waste (Heavy Metal/Heteroatom Rich) [1][2] As a Senior Application Scientist, I must emphasize that 3-Amino-5-(3-bromo-4-iodophenyl)pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Disposal Classification: Halogenated Organic Waste (Heavy Metal/Heteroatom Rich) [1][2]

As a Senior Application Scientist, I must emphasize that 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is not "general trash" nor "standard organic waste." Its disposal profile is dictated by two critical structural features:

  • High Halogen Content (Br, I): The presence of iodine and bromine precludes this from standard fuel-blending waste streams used for non-halogenated organics.[1][2] It requires high-temperature incineration with specific acid-gas scrubbing capabilities.[1][2]

  • Aminopyrazole Moiety: This functional group introduces basicity and potential biological activity (kinase inhibition scaffold), necessitating segregation from strong oxidizers and acids to prevent uncontrolled exothermic reactions in waste drums.[1][2]

Immediate Directive:

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for dissolution.[1]

  • Do NOT dispose of down the drain.[1][2]

  • Segregate into the "Halogenated Waste" stream immediately.[1][2]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand what you are discarding.[1][2][3] This profile justifies the protocols that follow.

FeaturePropertyDisposal Implication
Molecular Formula C₉H₇BrIN₃High Halogen Load: Combustion generates HBr and HI (corrosive acid gases).[1][2]
Functional Groups Primary Amine (-NH₂), PyrazoleBasic/Nucleophilic: Incompatible with strong acids (exothermic salt formation) and acyl halides.[1][2]
Physical State Solid (likely off-white/yellow powder)Dust Hazard: Particulates are likely potent sensitizers.[1][2] Double-bagging is required.[1][2]
Toxicity (Inferred) Irritant (Skin/Eye), Acute Tox.[1] (Oral)Bioactive Scaffold: Treat as a potential kinase inhibitor.[1][2] Zero-discharge policy applies.[1][2]
RCRA Status Not P- or U-listed (Non-specific)Generator Knowledge: You must classify this as hazardous based on structure (toxicity/halogen content).[1][2]

Pre-Disposal Stabilization & Segregation

Before this material leaves your bench, it must be stabilized.[1] The "Dump and Run" approach is the leading cause of waste-stream accidents.[1][2]

A. Solid Waste (Pure Compound)[1][2]
  • Primary Container: Place the solid material in a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container inside a larger, clear zip-lock bag. This "double-bagging" prevents dust contamination of the outer waste drum.[1][2]

  • Labeling: Mark the inner bag clearly with the full chemical name. Do not use abbreviations.

B. Liquid Waste (Mother Liquor/Reaction Mixtures)[1][2]
  • Solvent Compatibility: If the compound is dissolved in DMSO, DMF, or halogenated solvents (DCM, Chloroform), it automatically goes to Halogenated Waste .[1]

  • pH Check: If the solution was part of a reaction involving acids, verify pH is near neutral (pH 6-8).[1][2]

    • Why? Adding a highly acidic solution to a waste drum containing other amines (common in organic synthesis labs) can cause rapid heating and drum pressurization.[1][2]

Disposal Workflow (Decision Matrix)

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPrep Double Bag in Polyethylene Label 'Halogenated Solid' Solid->SolidPrep LiquidCheck Solvent Type? Liquid->LiquidCheck StreamA STREAM A: Halogenated Solids (Incineration) SolidPrep->StreamA HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Acetone) LiquidCheck->NonHaloSolv StreamB STREAM B: Halogenated Solvents (High Temp Incineration) HaloSolv->StreamB StreamC STREAM C: Mixed Organics (Must be flagged as Halogenated) NonHaloSolv->StreamC StreamC->StreamB Re-classify due to Solute (Br/I content)

Figure 1: Decision matrix for segregating halogenated aminopyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute often necessitates treatment as halogenated waste.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred)
  • Container: Wide-mouth high-density polyethylene (HDPE) drum or dedicated "Solid Waste" pail.[1][2]

  • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."[1][2]

  • Procedure:

    • Weigh the double-bagged material.[1][2]

    • Log the mass on the waste tag.[1][2]

    • Crucial: Explicitly list "Iodine/Bromine Compounds" on the constituent list.[1][2] Waste vendors often charge premiums for high iodine content due to scrubber corrosion; failure to declare can lead to fines.[1][2]

Protocol B: Liquid Waste Disposal
  • Container: Safety can (Type I) or glass carboy (if corrosive).[1][2]

  • Segregation:

    • Correct: Pour into the "Halogenated Organic Solvents" carboy.[1][2]

    • Incorrect: Pouring into "Non-Halogenated" or "Flammables" carboys.[1][2]

  • Mechanism: Even if the solvent is Methanol (non-halogenated), the dissolved 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole renders the entire mixture halogenated for regulatory purposes [1].[1][2]

  • Volume Limit: Do not fill containers >90% to allow for thermal expansion.

Emergency Contingencies: Spills & Exposure

In the event of a benchtop spill during transfer:

  • Evacuate & Ventilate: The dust may be an irritant to the respiratory tract.[1][2]

  • PPE Upgrade: Wear double nitrile gloves and N95 (or P100) respiratory protection if powder is airborne.[1][2]

  • Dry Spill Cleanup:

    • Do NOT sweep (creates dust).[1][2][4]

    • Use a wet wipe or damp paper towel to cover the powder.[1][2]

    • Scoop up the damp material and place it in the Solid Hazardous Waste container.[1][2]

  • Decontamination:

    • Wash the surface with a mild surfactant (soap/water).[1][2]

    • Avoid using bleach (Sodium Hypochlorite).[1][2] Bleach can react with the primary amine on the pyrazole ring to form chloramines, which are toxic and volatile.[1]

Regulatory Framework & Compliance

  • EPA (USA): While this specific CAS is likely not a listed waste (F, K, P, or U list), it is a Characteristic Waste if it exhibits toxicity.[1] Under 40 CFR 262.11 , the generator must determine if the waste is hazardous.[1] Due to the halogenated heteroaromatic structure, it must be managed as Hazardous Waste [2].[1]

  • Land Ban: Halogenated organic compounds are generally prohibited from land disposal (Land Disposal Restrictions) and must be incinerated [3].[1][2]

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][5] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1][2] Hazardous Waste Generators. EPA.gov.[1][2] [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1][2] Land Disposal Restrictions for Hazardous Wastes. EPA.gov.[1][2] [Link][2]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

Comprehensive Safety and Handling Guide: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted wi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole

As a Senior Application Scientist, my primary goal is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-proven safety protocols and logistical plans for handling 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. This is not just a checklist; it is a framework for building a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Understanding the molecule is the first step to handling it safely. 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole is a complex heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its potential hazards from its structural components: an aminopyrazole core and a heavily halogenated (bromo- and iodo-) phenyl group.

Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity, arising from the metabolic activation of the amine group.[1] The presence of bromine and iodine substituents increases the molecular weight and can alter its reactivity and toxicological profile.[2] Safety data for structurally similar compounds provide a strong basis for a conservative risk assessment.

Inferred Hazard Profile (Based on Analogous Compounds)

Hazard ClassDescriptionRationale & Supporting Compounds
Acute Toxicity (Oral) Harmful if swallowed.Based on 5-Amino-3-(4-bromophenyl)pyrazole and 3-Aminopyrazole, which are classified as Acute Tox. 4 (Oral).[3]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.3-Aminopyrazole is known to cause severe skin burns (Category 1B), while 5-Amino-3-(4-bromophenyl)pyrazole causes skin irritation (Category 2).[3]
Serious Eye Damage/Irritation Causes serious eye damage.3-Aminopyrazole and 5-Amino-3-(4-bromophenyl)pyrazole are both classified as causing serious eye damage (Category 1).[3]
Respiratory Irritation May cause respiratory irritation.5-Amino-3-(4-bromophenyl)pyrazole is noted as a respiratory system target organ toxicant (STOT SE 3).
Skin Sensitization May cause an allergic skin reaction.3-Aminopyrazole is classified as a skin sensitizer.[3]

Given these potential hazards, a stringent set of precautions is mandatory.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against exposure. The following ensemble is required for all operations involving 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole. This is not merely a recommendation but a minimum requirement for safe handling.[4]

PPE CategoryItemSpecification and Rationale
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles: Must be ANSI Z87.1 compliant and provide a full seal around the eyes to protect against splashes.[5][6] Face Shield: Required to be worn over goggles when handling the solid powder or preparing solutions, to protect the entire face from splashes.[5][7]
Hand Protection Chemical-Resistant Gloves (Nitrile)Double-gloving is mandatory. Use nitrile gloves as they provide good resistance to a broad range of chemicals. Check for any signs of degradation and change gloves immediately if contamination is suspected or after a maximum of two hours of use.[6][7]
Body Protection Flame-Resistant (FR) Laboratory Coat & Chemical ApronA fully-buttoned, long-sleeved lab coat is the minimum requirement.[5][7] An FR coat is recommended due to the aromatic nature of the compound. A chemical-resistant apron should be worn over the lab coat during transfer and solution preparation steps.
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound must be performed inside a certified chemical fume hood. This includes weighing, transfers, and solution preparation to prevent inhalation of airborne particles.[6] A respirator (e.g., N95 dust mask) may be considered as a secondary precaution during weighing operations.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.

Workflow Diagram: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification is Current B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Place Weigh Paper/Boat on Analytical Balance C->D E 5. Carefully Transfer Solid Using a Spatula D->E F 6. Record Weight & Close Primary Container E->F G 7. Transfer Solid to Vessel for Solution Preparation F->G H 8. Add Solvent Slowly to Dissolve Compound G->H I 9. Decontaminate Spatula & Work Surfaces H->I J 10. Segregate Waste: Solid, Liquid (Halogenated), PPE I->J K 11. Doff PPE in Correct Order (Outer Gloves First) J->K L 12. Wash Hands Thoroughly K->L

Caption: Step-by-step workflow for handling 3-Amino-5-(3-bromo-4-iodophenyl)pyrazole.

Detailed Protocol:
  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Gather all necessary equipment (spatulas, glassware, solvents, waste containers) and place them inside the fume hood to minimize traffic in and out of the sash.

    • Don the complete PPE ensemble as specified in the table above.[5]

  • Weighing and Transfer (inside the fume hood):

    • Use a dedicated spatula for this chemical.

    • To minimize generating airborne dust, do not pour the solid. Instead, carefully scoop the required amount.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed solid into the reaction or dissolution vessel.

  • Cleanup and Decontamination:

    • Wipe down the spatula and any potentially contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting the wipes for disposal as solid halogenated waste.

    • Segregate all waste as described in the Disposal Plan below.

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Remove outer gloves first, followed by the face shield, goggles, lab coat, and inner gloves.

    • Wash hands thoroughly with soap and water.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

IncidentImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][9]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Minor Spill (<5g, contained in fume hood) Wearing full PPE, cover the spill with an absorbent material. Gently sweep the material into a designated halogenated solid waste container. Decontaminate the area with a suitable solvent.
Major Spill (>5g or outside fume hood) Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry to the area.

Waste Disposal Plan

Proper waste segregation is crucial for safety and environmental compliance. All waste generated from handling this compound must be considered hazardous.

Waste Disposal Decision Workflow

cluster_waste_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_ppe PPE Waste Stream Start Waste Generated Solid Solid Material Start->Solid Liquid Liquid Material Start->Liquid PPE Used PPE Start->PPE SolidContainer Container: "Halogenated Organic Solid Waste" Solid->SolidContainer LiquidContainer Container: "Halogenated Organic Liquid Waste" Liquid->LiquidContainer PPEContainer Container: "Contaminated Solid Waste" PPE->PPEContainer End Dispose via EHS SolidContainer->End LiquidContainer->End PPEContainer->End

Caption: Decision workflow for segregating waste streams.

  • Solid Waste: This includes any un-used solid compound, contaminated weigh paper, and absorbent materials from spill cleanups. This waste must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[10][11]

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning glassware, must be collected in a container for "Halogenated Organic Liquid Waste". Do not mix with non-halogenated waste streams.[11]

  • Contaminated PPE: All disposable PPE, including gloves, wipes, and bench paper, must be collected in a separate, sealed bag or container labeled "Contaminated Solid Waste" for disposal via your institution's EHS department.

By implementing this comprehensive safety framework, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your critical research.

References

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  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

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  • Royal Society of Chemistry. Treating water containing elevated bromide and iodide levels with granular activated carbon and free chlorine: impacts on disinfection byproduct formation and calculated toxicity. [Link]

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